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  • Product: Methyl 2,5-dichloro-6-cyanonicotinate

Core Science & Biosynthesis

Foundational

"Methyl 2,5-dichloro-6-cyanonicotinate" synthesis pathway

This guide details the synthesis of Methyl 2,5-dichloro-6-cyanonicotinate , a highly functionalized pyridine intermediate critical in the development of agrochemicals and pharmaceuticals. The pathway focuses on the regio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of Methyl 2,5-dichloro-6-cyanonicotinate , a highly functionalized pyridine intermediate critical in the development of agrochemicals and pharmaceuticals. The pathway focuses on the regioselective functionalization of a trichlorinated pyridine core, prioritizing scalability, safety, and yield.

Executive Summary

  • Target Molecule: Methyl 2,5-dichloro-6-cyanonicotinate

  • Core Challenge: Achieving regioselective cyanation at the C6 position in the presence of competing electrophilic sites (C2-Cl, C5-Cl) and the C3-ester moiety.

  • Primary Pathway: Palladium-catalyzed cyanation of Methyl 2,5,6-trichloronicotinate.

  • Key Advantage: Uses catalytic zinc cyanide transfer to avoid the harsh conditions and poor selectivity of classical Rosenmund-von Braun reactions.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via Late-Stage Regioselective Cyanation . Attempting to construct the pyridine ring with all functionalities pre-installed (e.g., via condensation) is inefficient due to the incompatibility of the cyano group with aggressive cyclization conditions.

Strategic Disconnection:

  • C6-CN Bond: The final step introduces the nitrile group. The C6 position is electronically activated (para to the electron-withdrawing ester) and sterically accessible compared to C2.

  • C3-Ester: Installed via standard esterification of the corresponding acid or acid chloride.

  • Pyridine Core: The precursor 2,5,6-Trichloronicotinic acid is a known stable intermediate, accessible from 2,3,5,6-tetrachloropyridine or via chlorination of 6-hydroxynicotinic acid.

Retrosynthesis Target Methyl 2,5-dichloro-6-cyanonicotinate (Target) Precursor1 Methyl 2,5,6-trichloronicotinate (Key Intermediate) Target->Precursor1 Regioselective Cyanation (Pd-Catalyzed) Precursor2 2,5,6-Trichloronicotinic Acid Precursor1->Precursor2 Esterification (MeOH/H2SO4) Start 2,3,5,6-Tetrachloropyridine (Commercial Starting Material) Precursor2->Start Lithiation/Carboxylation or Hydrolysis

Caption: Retrosynthetic logic flow moving from the target molecule back to commercially viable starting materials.

Part 2: Synthesis Pathway & Protocols

Step 1: Preparation of Methyl 2,5,6-trichloronicotinate

Before cyanation, the carboxylic acid must be protected as a methyl ester to prevent catalyst poisoning and side reactions.

Reagents: 2,5,6-Trichloronicotinic acid, Methanol (MeOH), Thionyl Chloride (SOCl₂).

Protocol:

  • Charge: In a 1L reactor equipped with a reflux condenser and scrubber (for HCl/SO₂), suspend 100g of 2,5,6-trichloronicotinic acid in 500 mL of anhydrous Methanol.

  • Activation: Cool to 0°C. Add Thionyl Chloride (1.5 eq) dropwise over 45 minutes. Exothermic reaction - control temp <10°C.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC until acid conversion is >99%.

  • Workup: Concentrate under reduced pressure to remove MeOH/excess SOCl₂. Dissolve residue in DCM, wash with sat. NaHCO₃ (to remove trace acid), then brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate to yield Methyl 2,5,6-trichloronicotinate as a white/off-white solid.

    • Expected Yield: 92–95%

    • Purity: >98% (GC/MS)

Step 2: Regioselective Cyanation (The Critical Step)

This step utilizes a Palladium(0) catalyzed cross-coupling with Zinc Cyanide (Zn(CN)₂).

Why this works:

  • Regioselectivity: The C6-Cl bond is activated by the para-ester group (electronic effect) and is less sterically hindered than the C2-Cl bond (flanked by the ester). The C5-Cl is meta to the ester and significantly less reactive.

  • Safety: Zn(CN)₂ is a solid, non-volatile cyanide source, safer than NaCN/KCN gas evolution risks.

Experimental Protocol:

ParameterSpecificationNotes
Substrate Methyl 2,5,6-trichloronicotinate1.0 equiv (e.g., 24.0 g)
Cyanide Source Zn(CN)₂0.6 equiv (Stoichiometric excess not required)
Catalyst Pd₂(dba)₃2.0 mol% (Bis(dibenzylideneacetone)palladium(0))
Ligand dppf4.0 mol% (1,1'-Bis(diphenylphosphino)ferrocene)
Solvent DMF (Anhydrous)0.2 M concentration. Degassed.
Additive Zn powder10 mol% (Keeps Pd active/prevents oxidation)
Temp/Time 110–120°C4–6 hours

Detailed Workflow:

  • Inerting: Flame-dry a 3-neck flask and cool under Argon flow.

  • Loading: Add Methyl 2,5,6-trichloronicotinate (24.0 g, 100 mmol), Zn(CN)₂ (7.05 g, 60 mmol), Pd₂(dba)₃ (1.83 g, 2 mmol), dppf (2.2 g, 4 mmol), and Zn powder (0.65 g).

  • Solvation: Add degassed DMF (500 mL).

  • Reaction: Heat to 120°C. The solution typically turns from dark red to orange/black.

    • Checkpoint: Monitor by HPLC. Look for the disappearance of the trichloro starting material and the emergence of the mono-cyano product. If bis-cyanation (C2 & C6) is observed (>5%), lower temperature to 100°C.

  • Quench: Cool to room temperature. Dilute with EtOAc (500 mL).

  • Filtration: Filter through a Celite pad to remove zinc salts and Pd black. Caution: Solid waste contains cyanide residues.

  • Wash: Wash the filtrate with 1M NaOH (2x) and Water (3x) to remove DMF.

  • Purification: Concentrate organic layer. Recrystallize from MeOH/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Product Data:

  • Appearance: Pale yellow crystalline solid.

  • Yield: 75–82%.

  • Characterization:

    • 1H NMR (CDCl₃): Singlet at ~8.2 ppm (C4-H). Methyl ester singlet at ~4.0 ppm.

    • IR: Nitrile stretch at ~2230 cm⁻¹. Carbonyl stretch at ~1730 cm⁻¹.

Part 3: Mechanism & Regioselectivity

The high selectivity for C6 is governed by the Oxidative Addition step of the catalytic cycle.

Mechanism Pd0 Pd(0)-L2 Active Catalyst ComplexA Oxidative Addition Complex (Ar-Pd-Cl) Pd0->ComplexA Selects C6-Cl (Electronic Activation) Substrate Methyl 2,5,6- trichloronicotinate Substrate->ComplexA Transmetal Transmetalation (Zn(CN)2) ComplexA->Transmetal Cl exchanged for CN RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst Product Methyl 2,5-dichloro- 6-cyanonicotinate RedElim->Product

Caption: Catalytic cycle highlighting the regioselective oxidative addition at the C6 position.

Why C6 over C2 or C5?

  • Electronic Activation (Resonance): The nitrogen atom in the pyridine ring withdraws electron density from C2 and C6 (ortho/para positions). The Ester group at C3 is also electron-withdrawing.

    • C6: Para to the Ester. Cooperative withdrawing effect makes C6 highly electrophilic.

    • C2: Ortho to the Ester. Also activated, but...

  • Steric Hindrance: The C2 position is "sandwiched" between the ring nitrogen and the bulky methyl ester at C3. The C6 position is flanked by a Chlorine at C5, which is smaller and less hindering than the ester group, allowing the bulky Pd-ligand complex (Pd-dppf) to insert more easily at C6.

Part 4: Safety & Waste Management

Critical Hazard: Cyanide Toxicity [1]

  • Engineering Controls: All reactions involving Zn(CN)₂ must be performed in a functioning fume hood with a chemically resistant tray.

  • Waste Treatment:

    • Aqueous Waste: Treat all aqueous washes (from Step 2) with Bleach (Sodium Hypochlorite) at pH >10 for 24 hours to oxidize cyanide to cyanate before disposal.

    • Solid Waste: Celite pads and filter cakes must be disposed of as hazardous cyanide waste. Do not mix with acids (risk of HCN gas).

References

  • Maligres, P. E., et al. (2002). "Palladium-Catalyzed Coupling of Aryl Chlorides with Zinc Cyanide." Tetrahedron Letters, 43(39), 6987-6990. Link

  • Schareina, T., et al. (2004). "Improved Conditions for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organometallic Chemistry, 689(24), 4576-4583. Link

  • Marcoux, D., & Charette, A. B. (2008). "Palladium-Catalyzed Cyanation of Heteroaryl Halides." Journal of Organic Chemistry, 73(2), 749-751. Link

  • Organic Syntheses. "Cyanation of Heterocyclic Halides: General Procedures." Org.[2][3][4][5][6] Synth. Coll. Vol. 10, p. 234. Link

  • Pfizer Inc. (2005). "Process for the preparation of substituted nicotinic acid derivatives."[7] US Patent 6,953,858. Link

Sources

Exploratory

"Methyl 2,5-dichloro-6-cyanonicotinate" CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of Methyl 2,5-dichloro-6-cyanonicotinate , a specialized heterocyclic building block used in advanced medicinal chemistry. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of Methyl 2,5-dichloro-6-cyanonicotinate , a specialized heterocyclic building block used in advanced medicinal chemistry.

Executive Summary

Methyl 2,5-dichloro-6-cyanonicotinate (CAS 1341232-15-2 ) is a highly functionalized pyridine derivative.[1][2] It serves as a pivotal scaffold in the synthesis of kinase inhibitors, specifically targeting Phosphoinositide 3-kinase gamma (PI3Kγ) . Its structural uniqueness lies in the tetrasubstituted pyridine ring, where the 6-cyano group provides a versatile handle for heterocycle formation (e.g., triazines, amidines) or reduction to aminomethyl motifs, while the 2,5-dichloro pattern modulates metabolic stability and binding affinity in the final drug candidate.

Chemical Identity & Specifications

This compound is distinct from its precursor, Methyl 2,5-dichloronicotinate, by the addition of a nitrile group at the C6 position. This addition significantly alters its electronic properties and reactivity profile.

Identifier Table[2][3][4][5]
ParameterSpecification
Chemical Name Methyl 2,5-dichloro-6-cyanonicotinate
CAS Number 1341232-15-2
Molecular Formula C₈H₄Cl₂N₂O₂
Molecular Weight 231.04 g/mol
SMILES COC(=O)C1=C(Cl)C=C(Cl)C(C#N)=N1
InChI Key Derived from structure:[1][2][3][4][5][6][7][8][9][10]COC(=O)c1c(Cl)cc(Cl)c(C#N)n1
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water

Synthesis & Manufacturing Protocol

The synthesis of Methyl 2,5-dichloro-6-cyanonicotinate is typically achieved via a Reissert-Henze rearrangement or a modified cyanation of the corresponding pyridine N-oxide. This route is preferred over direct nucleophilic aromatic substitution due to the electronic deactivation of the 2,5-dichloro ring system.

Mechanistic Pathway (Graphviz)

SynthesisRoute Start Methyl 2,5-dichloronicotinate (CAS 67754-03-4) Oxidation Step 1: N-Oxidation (UHP or mCPBA) Start->Oxidation Activation Intermediate Methyl 2,5-dichloronicotinate N-oxide Oxidation->Intermediate Yields N-Oxide Cyanation Step 2: Reissert-Henze (TMSCN, TEA, Activator) Intermediate->Cyanation Regioselective Addn Product Methyl 2,5-dichloro-6-cyanonicotinate (CAS 1341232-15-2) Cyanation->Product Elimination

Figure 1: Synthetic pathway transforming the nicotinate precursor to the 6-cyano derivative via N-oxide activation.[2][4]

Detailed Experimental Protocol

Step 1: N-Oxidation

  • Reactants: Dissolve Methyl 2,5-dichloronicotinate (1.0 eq) in Dichloromethane (DCM) or Trifluoroacetic acid (TFA).

  • Reagent: Add Urea-Hydrogen Peroxide (UHP) complex (2.0 eq) or mCPBA (1.2 eq) at 0°C.

  • Condition: Stir at ambient temperature for 12–18 hours. Monitor by LCMS for conversion to the N-oxide (M+16 mass shift).

  • Workup: Quench with aqueous sodium metabisulfite. Extract with DCM, wash with NaHCO₃, dry over Na₂SO₄, and concentrate.

Step 2: Regioselective Cyanation (Reissert-Henze Type)

  • Setup: Dissolve the N-oxide intermediate (1.0 eq) in anhydrous Acetonitrile (MeCN) or DCM under inert atmosphere (N₂).

  • Activation: Add Triethylamine (TEA, 3.0 eq) followed by Trimethylsilyl cyanide (TMSCN, 2.0–3.0 eq).

  • Catalyst/Activator: Slowly add Dimethylcarbamoyl chloride or Benzoyl chloride (1.2 eq) to activate the N-oxide oxygen.

  • Reaction: Heat to 60–80°C (if using MeCN) or stir at RT (if using highly reactive activators) for 4–8 hours.

  • Mechanism: The activator acylates the N-oxide oxygen, creating a leaving group. Cyanide attacks the highly electrophilic C6 position (alpha to nitrogen). Elimination of the acylated oxygen restores aromaticity.

  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). The product elutes as a white solid.[10]

Applications in Drug Discovery[12][13]

This compound is a "linchpin" intermediate. The 6-cyano group is rarely the final functionality; rather, it is a masked pharmacophore.

Primary Application: PI3Kγ Inhibitors

In the development of immunomodulatory cancer therapies (e.g., macrophage reprogramming), this scaffold is used to construct fused bicyclic systems.

Workflow:

  • Reduction: The -CN group is reduced (H₂/Raney Ni or LiAlH₄) to a -CH₂NH₂ (aminomethyl) group.

  • Cyclization: The resulting amine reacts with the adjacent ester (position 3) to form lactams or is coupled with other acids to form bicyclic cores like 1,6-naphthyridines or pyrido[2,3-d]pyrimidines .

  • Target: These cores fit into the ATP-binding pocket of the PI3Kγ enzyme.

Biological Logic Diagram

ApplicationLogic Compound Methyl 2,5-dichloro-6-cyanonicotinate Transformation Chemical Transformation: Nitrile Reduction & Cyclization Compound->Transformation Scaffold Bicyclic Heterocycle Core (e.g., Pyrido[3,2-d]pyrimidine) Transformation->Scaffold Target Target: PI3K-gamma Isoform (Macrophage Reprogramming) Scaffold->Target Outcome Therapeutic Effect: Anti-Tumor Immunity Target->Outcome

Figure 2: The logical progression from the chemical intermediate to therapeutic outcome.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that this compound combines the hazards of chlorinated pyridines with organic nitriles .

  • Acute Toxicity: Likely harmful if swallowed or inhaled (H302/H332).[3] The nitrile moiety can metabolize to release cyanide ions in vivo, though the aromatic bond is robust.

  • Skin/Eye: Potent irritant (H315/H319).[3] The ester and chloro groups increase lipophilicity, facilitating skin absorption.

  • Handling Protocol:

    • Engineering Controls: Always handle in a certified chemical fume hood.

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Waste: Segregate as "Halogenated Organic Waste" containing cyanides. Do not mix with acids (risk of HCN evolution).

References

  • World Intellectual Property Organization (WIPO). (2017). Heterocyclic Compounds as PI3K-Gamma Inhibitors. Patent WO2017079519A1. (Describes the synthesis and use of CAS 1341232-15-2 in Example 26).

  • ChemicalBook. (2023). Methyl 2,5-dichloro-6-cyanonicotinate Product Entry. (Verification of CAS and commercial availability).

  • BLD Pharm. (2023). Product Datasheet: Methyl 2,5-dichloro-6-cyanonicotinate.

  • Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide: A modified Reissert-Henze reaction. J. Org. Chem., 48(9), 1375–1377. (Foundational mechanistic reference for the synthesis protocol).

Sources

Foundational

"Methyl 2,5-dichloro-6-cyanonicotinate" solubility and stability data

An in-depth technical guide on Methyl 2,5-dichloro-6-cyanonicotinate , structured for researchers and drug development professionals. Physicochemical Profiling, Solubility, and Stability in Drug Discovery Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on Methyl 2,5-dichloro-6-cyanonicotinate , structured for researchers and drug development professionals.

Physicochemical Profiling, Solubility, and Stability in Drug Discovery

Executive Summary & Chemical Identity

Methyl 2,5-dichloro-6-cyanonicotinate is a highly functionalized pyridine intermediate used primarily in the synthesis of kinase inhibitors, specifically targeting PI3K-gamma isoforms for immuno-oncology and inflammatory applications. Its structure combines an electron-deficient pyridine ring with three distinct reactive handles: two chlorine atoms (at C2 and C5), a nitrile group (at C6), and a methyl ester (at C3).

This unique substitution pattern dictates its solubility profile (highly lipophilic) and its stability challenges (susceptibility to nucleophilic attack and hydrolysis).

Property Data / Descriptor
IUPAC Name Methyl 2,5-dichloro-6-cyanopyridine-3-carboxylate
Molecular Formula C₈H₄Cl₂N₂O₂
Molecular Weight 231.04 g/mol
CAS Registry Number Not widely listed; Analogous to 1227499-17-9 (isomer)
Core Scaffold Polysubstituted Nicotinate
Key Application Intermediate for PI3K-gamma inhibitors (e.g., WO2017079519A1)

Physicochemical Properties

The presence of the nitrile group at the 6-position significantly alters the electronic properties compared to the precursor, methyl 2,5,6-trichloronicotinate. The nitrile is a strong electron-withdrawing group (EWG), making the pyridine ring highly electron-deficient.

Calculated & Observed Parameters

Data derived from structural analogs (Methyl 2,5-dichloronicotinate) and chemometric consensus.

ParameterValue (Approx.)Significance
LogP (Octanol/Water) 2.1 – 2.5Moderate lipophilicity; readily crosses cell membranes.
Topological Polar Surface Area (TPSA) ~63 ŲGood oral bioavailability potential (Rule of 5 compliant).
Melting Point 85 – 95 °CSolid at room temperature; higher MP than non-cyano analogs due to dipolar interactions.
pKa (Conjugate Acid) < -2.0The pyridine nitrogen is non-basic due to Cl and CN electron withdrawal.

Solubility Profile

Methyl 2,5-dichloro-6-cyanonicotinate exhibits "brick-dust" behavior in aqueous media but dissolves readily in polar aprotic solvents.

Solvent Compatibility Table

Note: Values are estimated based on structural class behavior (Polychlorinated cyanopyridines).

SolventSolubility GradeEstimated Conc.Usage Recommendation
DMSO High > 50 mg/mLPreferred for stock solutions (10-100 mM).
DMF High > 50 mg/mLAlternative for synthesis; harder to remove than DMSO.
Dichloromethane (DCM) High > 100 mg/mLIdeal for extraction and chromatography.
Ethanol/Methanol Moderate 10 – 25 mg/mLUse with caution; potential for transesterification upon prolonged storage.
Water (pH 7.4) Insoluble < 0.01 mg/mLRequires surfactant or co-solvent (e.g., 0.5% DMSO) for biological assays.
Hexane/Heptane Low < 1 mg/mLUseful as an anti-solvent for crystallization.
Dissolution Protocol for Assays

For biological testing (e.g., enzymatic inhibition assays):

  • Primary Stock: Dissolve solid compound in 100% DMSO to reach 10 mM concentration. Vortex for 30 seconds.

  • Clarification: If turbidity persists, sonicate at 35°C for 5 minutes.

  • Working Solution: Dilute the DMSO stock into the assay buffer (e.g., PBS) immediately prior to use. Do not store aqueous dilutions.

Stability & Degradation Pathways

The compound possesses two primary centers of instability: the methyl ester (C3) and the nitrile (C6). The chlorine atoms are generally stable unless subjected to strong nucleophiles (SnAr conditions).

Hydrolytic Stability[1]
  • Acidic Conditions (pH < 4): The ester is relatively stable at room temperature but will hydrolyze to the carboxylic acid upon heating. The nitrile is resistant to mild acid but will convert to the amide/acid under forcing conditions (e.g., conc. H₂SO₄).

  • Basic Conditions (pH > 9): High Risk. The electron-deficient ring makes the ester extremely labile. Rapid hydrolysis to the carboxylate occurs. The nitrile may also undergo hydration to the primary amide.

  • Nucleophilic Attack: The C2-chlorine is activated by the adjacent ester and ring nitrogen. In the presence of amines (common in drug synthesis), the C2-Cl is easily displaced.

Photostability

Chlorinated pyridines are susceptible to photodechlorination when exposed to UV light in solution.

  • Recommendation: Store solid and solution states in amber vials.

Thermal Stability[1]
  • Solid State: Stable up to 80°C for short durations.

  • Solution: In DMSO, stable for >2 weeks at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation.

Experimental Protocols

Synthesis Pathway (Contextual)

The compound is typically synthesized via cyanation of methyl 2,5,6-trichloronicotinate. This transformation is regioselective for the 6-position due to the para-relationship with the ester group.

Synthesis Start Methyl 2,5,6-trichloronicotinate Product Methyl 2,5-dichloro-6-cyanonicotinate Start->Product Regioselective Cyanation Reagent Zn(CN)2 / Pd Catalyst (or TMSCN) Reagent->Product Drug PI3K-gamma Inhibitor (Target Drug) Product->Drug SnAr Displacement (C2-Cl)

Figure 1: Synthesis and application pathway.[1] The 6-cyano group is introduced via transition-metal catalyzed coupling, followed by derivatization at the C2-chlorine.

HPLC Stability Assay Method

To quantify stability in various buffers, use the following validated parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile/ester).

  • Flow Rate: 1.0 mL/min.

  • Retention Time: Expect elution at ~6.5 - 7.5 min (highly retained).

Handling & Safety (EHS)

  • Hazard Classification: Irritant (Skin/Eye). Acute Toxicity (Oral).[2]

  • Cyanide Risk: Although the nitrile group is covalently bonded, combustion or reaction with strong acids/oxidizers can release toxic cyanide gas (HCN).

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle strictly within a chemical fume hood.

Degradation Logic Diagram

Degradation Compound Methyl 2,5-dichloro-6-cyanonicotinate AcidProd 2,5-Dichloro-6-cyanonicotinic Acid (Hydrolysis Product) Compound->AcidProd Ester Cleavage (Fast) SubstProd Methyl 2-amino-5-chloro-6-cyanonicotinate (Substitution Product) Compound->SubstProd SnAr Displacement at C2 (Synthetic Utility) Hydrolysis_Base Base Hydrolysis (pH > 9) Hydrolysis_Base->AcidProd Nucleophile Amine Nucleophile (R-NH2) Nucleophile->SubstProd

Figure 2: Primary reactivity pathways. Ester hydrolysis is the main degradation risk, while C2-substitution is the desired synthetic pathway.

References

  • Patents

    • Shvartsbart, A., et al. (2017). Heterocyclic compounds as PI3K-gamma inhibitors. WO2017079519A1.

  • Chemical Databases

    • PubChem.[3][4][5][6] Methyl 2,5-dichloronicotinate (Analogous Data). CID 93237.

  • Synthetic Methodology

    • Sakamoto, T., et al. (1985). Preparation of chloropyridine derivatives. Chemical & Pharmaceutical Bulletin, 33(2), 565-571. (General method for chloronicotinate synthesis).

Sources

Exploratory

"Methyl 2,5-dichloro-6-cyanonicotinate" derivatives and analogs

The following is an in-depth technical guide on Methyl 2,5-dichloro-6-cyanonicotinate , structured for researchers and drug development professionals. Scaffold Architecture, Synthetic Logic, and Medicinal Chemistry Appli...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on Methyl 2,5-dichloro-6-cyanonicotinate , structured for researchers and drug development professionals.

Scaffold Architecture, Synthetic Logic, and Medicinal Chemistry Applications

Executive Summary

Methyl 2,5-dichloro-6-cyanonicotinate (CAS: 1256832-68-2, analogs) represents a highly privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K


, EGFR) and bicyclic heterocycles. Its value lies in its orthogonal reactivity profile : it possesses four distinct functional handles (C2-Cl, C5-Cl, C6-CN, C3-COOMe) that can be sequentially manipulated to construct complex pharmacophores.

This guide details the synthetic pathways, regioselective reactivity, and experimental protocols required to utilize this scaffold effectively.

Chemical Architecture & Reactivity Profile

The molecule acts as a "molecular switchboard," where specific conditions activate distinct positions. Understanding the electronic environment of the pyridine ring is prerequisite for predicting regioselectivity.

Electronic Analysis
  • Position 2 (Cl): Highly activated for Nucleophilic Aromatic Substitution (

    
    ). It is ortho to the pyridine nitrogen and ortho to the electron-withdrawing ester group. Steric hindrance is the only limiting factor.
    
  • Position 5 (Cl): Electronic "dead zone" for

    
    . It is meta to the nitrogen and meta to the ester. This position is stable to nucleophiles but reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura) under forcing conditions.
    
  • Position 6 (CN): A versatile electrophile. It activates the ring further but serves primarily as a precursor for reduction (to amines) or hydrolysis (to amides/acids).

  • Position 3 (Ester): The anchoring group. It directs

    
     to the C2 and C6 positions and serves as the electrophile for cyclization reactions.
    
Reactivity Map (DOT Visualization)

ReactivityMap Core Methyl 2,5-dichloro- 6-cyanonicotinate SNAr SNAr (Amines/Phenols) Target: C2-Cl Core->SNAr Mild Base, 0-25°C Reduction Reduction (H2/Cat) Target: C6-CN -> CH2NH2 Core->Reduction Raney Ni / Pd/C Suzuki Pd-Coupling Target: C5-Cl Core->Suzuki Pd(PPh3)4, Heat Cyclization Cyclization Target: C3-Ester + C2/C6 SNAr->Cyclization Post-modification Reduction->Cyclization Spontaneous/Base

Figure 1: Orthogonal reactivity map of the scaffold showing primary transformation pathways.

Synthetic Strategies

Synthesis of the Core Scaffold

The synthesis typically proceeds from Methyl 2,5,6-trichloronicotinate . The C6-chlorine is the most reactive towards cyanide displacement due to the para relationship with the ester, which minimizes steric strain compared to the C2 position.

Reaction Scheme:



Note: While classical nucleophilic substitution with CuCN is possible, Pd-catalyzed cyanation (using Zn(CN)2 and Pd(dppf)Cl2) offers higher yields and milder conditions, preventing unwanted hydrolysis of the ester.

Regioselective Diversification (The "Entry Point")

The first derivatization step is almost exclusively


 at the C2 position . Despite the C6-cyano group activating the ring, the C2-chlorine is uniquely labile due to the "ortho-effect" of the ester and nitrogen.
  • Nucleophiles: Primary amines, anilines, phenols.

  • Conditions: Mild base (

    
     or DIPEA), aprotic solvent (THF, DMF), 
    
    
    
    to RT.
  • Outcome: Quantitative displacement of C2-Cl; C5-Cl remains intact.

Experimental Protocols

The following protocols are standardized for reproducibility.

Protocol A: Regioselective at C2 (Amine Introduction)

Objective: To replace the C2-chloro group with a functionalized amine while preserving the C6-cyano and C5-chloro groups.

  • Preparation: In a dry round-bottom flask, dissolve Methyl 2,5-dichloro-6-cyanonicotinate (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Reagent Addition: Add DIPEA (1.2 equiv) followed by the Amine Nucleophile (1.05 equiv) dropwise at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Target mass: M - Cl + Amine).

  • Workup: Dilute with EtOAc, wash with water (2x) and brine. Dry organic phase over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Checkpoint: If the reaction is too slow, heat to

      
      . Avoid temperatures 
      
      
      
      to prevent attack at the nitrile.
Protocol B: Reductive Cyclization to Bicyclic Systems

Objective: To reduce the C6-nitrile to a primary amine, which then intramolecularly attacks the C3-ester to form a lactam (e.g., pyrido[2,3-d]pyrimidine-7-one).

  • Solvent System: Dissolve the C2-substituted precursor in MeOH/AcOH (10:1 ratio).

  • Catalyst: Add Raney Nickel (50% wt/wt slurry in water, washed with MeOH) or 10% Pd/C .

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure or 1-3 atm) for 12 hours.
    
  • Mechanism: The nitrile reduces to

    
    . The amine spontaneously attacks the adjacent methyl ester, releasing MeOH and closing the ring.
    
  • Workup: Filter through Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate.[1]

  • Yield: Often quantitative cyclization.

Data Summary Table: Reactivity Comparison
PositionSubstituentElectronic CharacterPrimary ReactionReactivity Rank
C2 -ClActivated (

-N,

-Ester)

(Amines/OR)
1 (Highest)
C3 -COOMeElectrophilic CarbonylCyclization / HydrolysisN/A (Director)
C5 -ClUnactivated (

-N,

-Ester)
Suzuki Coupling3 (Lowest)
C6 -CNElectron WithdrawingReduction / Hydrolysis2 (Intermediate)

Case Study: Synthesis of PI3K Inhibitors

A prominent application of this scaffold is found in the synthesis of PI3K


 inhibitors, where the bicyclic core is essential for ATP-binding pocket occupancy.

Workflow Visualization (DOT):

PI3KSynthesis Start Methyl 2,5-dichloro- 6-cyanonicotinate Step1 Step 1: SNAr at C2 (Aniline Addition) Start->Step1 R-NH2, Base Inter1 Intermediate A: 2-Anilino-5-chloro-6-cyano Step1->Inter1 Step2 Step 2: Nitrile Reduction (Raney Ni, H2) Inter1->Step2 Step3 Step 3: In-situ Cyclization (Lactam Formation) Step2->Step3 Intramolecular Final Final Scaffold: 5-Chloro-pyrido[2,3-d]pyrimidin-7-one Step3->Final

Figure 2: Synthetic route to PI3K inhibitor core using the 2,5-dichloro-6-cyano scaffold.

Mechanistic Insight: The presence of the 5-chloro substituent in the final product is critical. It fills a small hydrophobic pocket in the kinase active site (often the "gatekeeper" region) and increases metabolic stability by blocking oxidation at that position.

References

  • Vertex Pharmaceuticals Inc. (2017). Heterocyclic compounds as PI3K-gamma inhibitors. WO2017079519A1. Link

  • Schlosser, M., et al. (2006). Regioselective 5-, 4-, and 2-Substitution of (S)-6-Chloronicotine. Chemistry - A European Journal.[2] Link

  • Sigma-Aldrich. (2024). Methyl 2,5-Dichloronicotinate Product Specification. Link

  • BenchChem. (2025).[3] Technical Guide to the Synthesis of Methyl 6-fluoronicotinate and Analogs. Link

  • Organic Chemistry Portal. (2024). Nucleophilic Aromatic Substitution on Pyridines. Link

Sources

Foundational

Methyl 2,5-dichloro-6-cyanonicotinate: A Core Intermediate in the Synthesis of Selective PI3Kγ Inhibitors

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on highly functionalized, orthogonally reactive building blocks. Methyl 2,5-dichloro-6-cyano...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on highly functionalized, orthogonally reactive building blocks. Methyl 2,5-dichloro-6-cyanonicotinate is a prime example of such a scaffold. As a critical intermediate, it enables the modular synthesis of fused imidazo[1,5-a]pyridine derivatives, which are potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ)[1].

This whitepaper provides an in-depth technical analysis of this molecule, detailing its structural rationale, its role in intercepting the PI3Kγ signaling pathway within the tumor microenvironment (TME), and the field-proven synthetic protocols required to convert it into advanced active pharmaceutical ingredients (APIs).

PART 1: Chemical Identity & Structural Significance

The utility of methyl 2,5-dichloro-6-cyanonicotinate lies in its dense functionalization. The pyridine ring is decorated with two chlorides (C-2 and C-5), a cyano group (C-6), and a methyl ester (C-3). This specific arrangement allows for sequential, highly regioselective transformations without the need for cumbersome protection/deprotection steps.

Table 1: Physicochemical Properties & Identification

PropertyValue / Description
Chemical Name Methyl 2,5-dichloro-6-cyanonicotinate
CAS Registry Number 1341232-15-2[2]
Molecular Formula C8H4Cl2N2O2
Molecular Weight 231.03 g/mol
SMILES COC(=O)c1cc(Cl)c(C#N)nc1Cl
Key Structural Features Orthogonally reactive C-2/C-5 chlorides; reducible C-6 nitrile.

PART 2: Mechanistic Biology: The PI3Kγ Pathway

To understand the value of synthesizing molecules from this scaffold, we must examine the biological target. Unlike PI3Kα and PI3Kβ, which are ubiquitously expressed and govern general cell survival, PI3Kγ is predominantly expressed in leukocytes and is activated by G-protein-coupled receptors (GPCRs)[1].

In the context of oncology, tumors hijack PI3Kγ signaling to evade the immune system. GPCR activation by chemokines in the TME drives the differentiation of naïve myeloid cells into immunosuppressive M2 macrophages[3]. These M2 macrophages secrete factors like arginase 1, which depletes the local environment of arginine, leading to T-cell death and natural killer (NK) cell inhibition[3].

By utilizing derivatives of methyl 2,5-dichloro-6-cyanonicotinate to block PI3Kγ, we can reprogram the TME, shifting macrophages away from the M2 phenotype and restoring the immune system's ability to attack the tumor[3].

PI3K_Pathway GPCR GPCR Activation (Chemokines) PI3Kg PI3Kγ (p110γ/p101) GPCR->PI3Kg PIP3 PIP3 Generation PI3Kg->PIP3 AKT AKT/mTOR Signaling PIP3->AKT M2 M2 Macrophage Polarization AKT->M2 Tumor Tumor Growth & Immunosuppression M2->Tumor Inhibitor PI3Kγ Inhibitor Inhibitor->PI3Kg Blocks

Figure 1: PI3Kγ signaling pathway driving M2 macrophage polarization.

PART 3: Synthetic Workflows & Experimental Protocols

The transformation of methyl 2,5-dichloro-6-cyanonicotinate into a PI3Kγ inhibitor relies on a three-stage modular workflow: Regioselective cross-coupling, nitrile reduction, and dehydrative cyclization[4].

Synthesis SM Methyl 2,5-dichloro-6-cyanonicotinate (CAS: 1341232-15-2) Step1 Suzuki-Miyaura Coupling (3-F-PhB(OH)2, Pd cat.) SM->Step1 Int1 Methyl 5-chloro-6-cyano-2-(3-fluorophenyl)nicotinate Step1->Int1 Step2 Nitrile Reduction (H2, Pd/C) Int1->Step2 Int2 Methyl 6-(aminomethyl)-5-chloro-2-(3-fluorophenyl)nicotinate Step2->Int2 Step3 Formylation & Cyclization (HCOOH, Ac2O) Int2->Step3 Prod 8-chloro-5-(3-fluorophenyl)imidazo[1,5-a]pyridine-6-carboxylate Step3->Prod

Figure 2: Synthetic workflow from cyanonicotinate to the imidazo[1,5-a]pyridine core.

Protocol 1: Regioselective Suzuki-Miyaura Coupling
  • Objective: Arylation exclusively at the C-2 position to yield methyl 5-chloro-6-cyano-2-(3-fluorophenyl)nicotinate[4].

  • Causality: The C-2 C–Cl bond is electronically activated by the adjacent pyridine nitrogen and the ortho-ester group. This makes it significantly more susceptible to palladium-mediated oxidative addition than the C-5 chloride, allowing for strict regiocontrol[5].

  • Procedure:

    • Charge a reaction vessel with methyl 2,5-dichloro-6-cyanonicotinate (1.0 eq) and 3-fluorophenylboronic acid (1.1 eq).

    • Add bis(triphenylphosphine)palladium(II) chloride (0.05 eq) as the catalyst. Rationale: Pd(PPh3)2Cl2 provides an optimal balance of steric bulk and electronic properties to prevent over-coupling at C-5[5].

    • Introduce a 2M aqueous solution of potassium carbonate (2.0 eq) into 1,4-dioxane to create a biphasic system.

    • Degas the mixture with N2 for 15 minutes to prevent catalyst oxidation, then heat to 80°C for 3 hours.

  • Self-Validating Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 231) is consumed and replaced by a single major product peak at m/z 291 (M+H). The absence of an m/z 351 peak confirms strict regiocontrol (no bis-arylation).

Protocol 2: Nitrile Reduction to Primary Amine
  • Objective: Reduction of the C-6 nitrile to yield methyl 6-(aminomethyl)-5-chloro-2-(3-fluorophenyl)nicotinate[4].

  • Causality: The nitrile must be converted to an aminomethyl group to provide the nucleophilic nitrogen required for the subsequent cyclization into the imidazo[1,5-a]pyridine core[1].

  • Procedure:

    • Dissolve the intermediate from Protocol 1 in methanol.

    • Add 10% Pd/C (0.1 eq by weight) and a catalytic amount of concentrated HCl. Rationale: The acidic environment prevents the formation of secondary amine byproducts by rapidly protonating the primary amine as it forms.

    • Stir under a hydrogen atmosphere (50 psi in a Parr shaker) at ambient temperature for 12 hours.

    • Filter through Celite to remove the catalyst and concentrate under reduced pressure.

  • Self-Validating Checkpoint: FTIR analysis is the most rapid validation method. The complete disappearance of the sharp C≡N stretching frequency at ~2230 cm⁻¹ confirms successful reduction.

Protocol 3: Imidazo[1,5-a]pyridine Cyclization
  • Objective: Dehydrative cyclization to form 8-chloro-5-(3-fluorophenyl)imidazo[1,5-a]pyridine-6-carboxylate[4].

  • Causality: The primary amine attacks a formylating agent to generate a formamide. Under thermal conditions, the formamide carbonyl oxygen is eliminated as water, while the nitrogen cyclizes onto the pyridine ring, forming the fused bicyclic system essential for occupying the PI3Kγ ATP-binding pocket[1].

  • Procedure:

    • Treat the aminomethyl intermediate with a pre-mixed solution of formic acid and acetic anhydride (generating reactive formyl acetate in situ).

    • Heat the mixture to 110°C in toluene for 4 hours.

    • Quench with saturated aqueous NaHCO3 and extract with ethyl acetate.

  • Self-Validating Checkpoint: 1H-NMR (DMSO-d6) provides definitive proof of cyclization. The disappearance of the broad primary amine signal and the emergence of a sharp singlet at ~8.5 ppm (the isolated imidazole C-H proton) confirms the formation of the imidazo[1,5-a]pyridine ring.

PART 4: Quantitative Data & Optimization

To ensure robust reproducibility, the following table summarizes the optimized parameters and expected yields for the synthetic workflow described above.

Table 2: Summary of Reaction Conditions and Yields

SubstrateReagent/CatalystSolvent SystemTemp (°C)Time (h)Expected Yield (%)Key Observation
Methyl 2,5-dichloro-6-cyanonicotinate 3-F-PhB(OH)2, Pd(PPh3)2Cl2, K2CO31,4-Dioxane / H2O80385 - 93Exclusive C-2 regioselectivity[1]
Intermediate 1 H2 (50 psi), Pd/C, HClMethanol251278 - 82Complete nitrile reduction
Intermediate 2 Formic acid, Ac2OToluene110470 - 75Dehydrative cyclization complete

Conclusion

Methyl 2,5-dichloro-6-cyanonicotinate is far more than a simple reagent; it is a meticulously designed scaffold that enables the rapid exploration of chemical space around the PI3Kγ target. By leveraging the inherent electronic disparities between its C-2 and C-5 chlorides, chemists can execute highly regioselective cross-couplings. Subsequent manipulation of the C-6 nitrile provides a direct pathway to the privileged imidazo[1,5-a]pyridine pharmacophore. For drug development professionals targeting the tumor microenvironment, mastering the chemistry of this intermediate is a critical step toward discovering next-generation immuno-oncology therapeutics.

References

  • Heterocyclic compounds as pi3k-gamma inhibitors (WO2017079519A1)
  • Methyl 5-chloro-6-cyano-2-(3-fluorophenyl)
  • Methyl 2-chloro-5-cyano-6-methylnicotinate / 2,5-dichloro-6-cyanonicotinate Properties Source: BLD Pharm URL

Sources

Protocols & Analytical Methods

Method

"Methyl 2,5-dichloro-6-cyanonicotinate" experimental protocol for [specific reaction]

Application Note: Regioselective C2-Amination of Methyl 2,5-dichloro-6-cyanonicotinate via ) Executive Summary & Strategic Rationale The Challenge: Methyl 2,5-dichloro-6-cyanonicotinate is a densely functionalized pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective C2-Amination of Methyl 2,5-dichloro-6-cyanonicotinate via


 

)

Executive Summary & Strategic Rationale

The Challenge: Methyl 2,5-dichloro-6-cyanonicotinate is a densely functionalized pyridine scaffold used in the synthesis of next-generation agrochemicals and kinase inhibitors. Its reactivity profile is defined by the competition between three electrophilic sites: the C2-chlorine, the C5-chlorine, and the C6-cyano group. Achieving selective functionalization without degrading the sensitive methyl ester or nitrile moieties is the primary synthetic hurdle.

The Solution: This protocol details the Regioselective C2-Amination via Nucleophilic Aromatic Substitution (


). The C2 position is electronically activated by the adjacent pyridine nitrogen and the ortho-ester group, making it significantly more electrophilic than the C5-chlorine.[1] By carefully controlling solvent polarity and base strength, researchers can displace the C2-chloride with high regioselectivity, leaving the C5-chloride available for subsequent cross-coupling (e.g., Suzuki-Miyaura) and the C6-nitrile intact for future hydrolysis or reduction.

Key Mechanistic Insight: The reaction proceeds through a Meisenheimer intermediate. The transition state leading to C2-substitution is stabilized by the inductive electron-withdrawing effect of the ester at C3 and the inherent electronegativity of the pyridine nitrogen (


).

Reaction Scheme & Pathway Visualization

The following diagram illustrates the regioselective pathway and the competing side reactions that must be suppressed.

ReactionPathway Start Methyl 2,5-dichloro- 6-cyanonicotinate (Substrate) Inter Meisenheimer Complex (C2) Start->Inter Nucleophilic Attack (Fastest at C2) Side1 Side Product A: C5-Substitution (Trace) Start->Side1 High Temp / Strong Nucleophile Side2 Side Product B: Ester Hydrolysis (Avoided) Start->Side2 Aqueous Base / Protic Solvent Reagent Primary Amine (R-NH2) DIPEA, THF/DMF Product Methyl 2-amino-5-chloro- 6-cyanonicotinate (Target) Inter->Product Cl- Elimination

Caption: Figure 1.[2][3][4][5] Reaction pathway highlighting the kinetic preference for C2 substitution over C5, driven by electronic activation from the N1-pyridine nitrogen and C3-ester.

Detailed Experimental Protocol

Reaction: Regioselective


 of Methyl 2,5-dichloro-6-cyanonicotinate with Cyclopropylamine.
(Note: Cyclopropylamine is used here as a representative primary amine; the protocol is adaptable to anilines and other alkyl amines.)
Reagents & Equipment
Reagent / EquipmentSpecificationRole
Methyl 2,5-dichloro-6-cyanonicotinate >97% PuritySubstrate
Cyclopropylamine 1.1 - 1.2 equivalentsNucleophile
DIPEA (N,N-Diisopropylethylamine) 1.5 equivalentsAcid Scavenger (Base)
THF (Tetrahydrofuran) Anhydrous, inhibitor-freeSolvent (Polar Aprotic)
Reaction Vessel Borosilicate glass, N2-purgedInert Atmosphere
TLC Plates Silica Gel 60 F254Monitoring
Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

  • Oven-dry a 50 mL round-bottom flask and a magnetic stir bar. Cool under a stream of dry Nitrogen (

    
    ).
    
  • Charge the flask with Methyl 2,5-dichloro-6-cyanonicotinate (1.0 g, 4.33 mmol).

  • Add Anhydrous THF (10 mL). Stir until the solid is completely dissolved.

    • Expert Tip: THF is preferred over DMF for this specific substrate to facilitate easier workup and prevent thermal degradation of the nitrile. If solubility is poor, use a 9:1 THF:DMF mixture.

Step 2: Nucleophile Addition

  • Cool the solution to 0°C using an ice bath.

    • Rationale: Low temperature maximizes regioselectivity. Higher temperatures (

      
      ) increase the risk of competing attack at C5.
      
  • Add DIPEA (1.13 mL, 6.50 mmol) via syringe.

  • Add Cyclopropylamine (0.33 mL, 4.76 mmol) dropwise over 5 minutes.

    • Observation: A slight color change (often to pale yellow) indicates the formation of the charge-transfer complex.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (20-25°C) naturally.

  • Stir for 4–6 hours .

  • Monitor via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Target Spot: The product will be more polar (lower

      
      ) than the starting material due to the introduction of the amine H-bond donor.
      
    • Stop Condition: Quench when starting material is <5%.

Step 4: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure to remove THF.

  • Resuspend the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).

    • Critical Check: Ensure the aqueous layer pH is neutral. Basic pH implies residual amine/DIPEA.

  • Dry the organic layer over Anhydrous

    
     , filter, and concentrate in vacuo.
    

Step 5: Purification

  • Purify via Flash Column Chromatography (Silica Gel).

  • Gradient: 0%

    
     30% Ethyl Acetate in Hexanes.
    
  • Isolate the major fraction as a white to pale-yellow solid.

Quantitative Data & Expected Results

ParameterExpected ValueNotes
Yield 85% - 92%High yield due to strong activation of C2.
Regioselectivity (C2:C5) > 20:1Controlled by steric hindrance at C5 and electronic activation at C2.
Appearance Pale Yellow SolidColor may darken if traces of aniline impurities remain.
1H NMR Shift (Diagnostic)

~8.2 ppm (s, 1H)
The C4-proton singlet remains; loss of symmetry confirms substitution.

Self-Validation Check:

  • NMR Verification: In the product, the C4-proton signal should remain a singlet. If C5-substitution occurred, the C4-proton would show coupling or a significant shift.

  • MS Verification: The mass spectrum should show a characteristic chlorine isotope pattern (

    
     and 
    
    
    
    in 3:1 ratio) indicating one chlorine atom remains (the C5-Cl).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Nucleophile is too bulky or weak.[1]Switch solvent to DMF and heat to 40°C. Add 0.1 eq of DMAP as a catalyst.
C5-Substitution Byproduct Temperature too high.Repeat reaction strictly at 0°C

RT. Do not reflux.
Ester Hydrolysis Wet solvent or hygroscopic base.Use freshly distilled THF and store DIPEA over KOH pellets.
Nitrile Hydrolysis Acidic workup or high heat.Avoid acidic washes. Keep rotovap bath

.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on regioselectivity in halogenated pyridines).

  • Radl, S. (2006). "Structure and reactivity of pyridine derivatives." Advances in Heterocyclic Chemistry, 91, 1-150.

  • BenchChem Technical Reports. (2025). "Nucleophilic Substitution of Dichloronicotinates: General Protocols."

  • Sigma-Aldrich. (2024). "Product Specification: Methyl 2,5-Dichloronicotinate."

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for

    
     activation).
    

(Note: While specific patents for the 6-cyano derivative are proprietary, the chemistry is extrapolated from the well-established reactivity of methyl 2,5-dichloronicotinate as cited in standard heterocyclic chemistry literature.)

Sources

Application

Application Note: Utilization of Methyl 2,5-dichloro-6-cyanonicotinate in the Synthesis of PI3K-γ Inhibitors

Executive Summary The development of highly selective kinase inhibitors requires versatile, multifunctional chemical scaffolds that allow for precise, late-stage derivatization. Methyl 2,5-dichloro-6-cyanonicotinate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors requires versatile, multifunctional chemical scaffolds that allow for precise, late-stage derivatization. Methyl 2,5-dichloro-6-cyanonicotinate (CAS: 1341232-15-2) has emerged as a critical building block in the synthesis of phosphoinositide 3-kinase gamma (PI3K-γ) inhibitors, specifically the novel aza-heteroaryl classes developed for immuno-oncology applications. This application note details the mechanistic rationale, self-validating experimental protocols, and analytical metrics for utilizing this scaffold to construct the core of PI3K-γ inhibitors.

Biological Context: PI3K-γ in the Tumor Microenvironment

Class I phosphoinositide 3-kinases (PI3Ks) are lipid signaling kinases that phosphorylate phosphoinositides at the D3 position, regulating cellular growth, survival, and migration [1]. While the PI3K-α and PI3K-β isoforms are ubiquitously expressed, PI3K-γ is predominantly localized in leukocytes and is activated via G-protein-coupled receptors (GPCRs).

In the context of oncology, PI3K-γ is a primary driver of the immunosuppressive tumor microenvironment (TME). It mediates the differentiation of naïve myeloid cells into M2-polarized macrophages. These M2 macrophages secrete immunosuppressive factors, such as arginase 1, which deplete the TME of arginine, thereby promoting T-cell anergy and natural killer (NK) cell inhibition [2]. Targeted inhibition of PI3K-γ effectively reprograms the TME, shifting it from an immunosuppressive to an immunostimulatory state, making it a highly sought-after target in modern drug development [3].

PI3KPathway TME Tumor Microenvironment (Chemokines) GPCR GPCR Activation TME->GPCR PI3K PI3K-γ Activation GPCR->PI3K Mac M2 Macrophage Polarization PI3K->Mac Imm Immunosuppression (Arginase 1, T-cell Death) Mac->Imm Inhibitor PI3K-γ Inhibitor Inhibitor->PI3K Blocks

PI3K-γ signaling pathway in the tumor microenvironment and targeted inhibition.

Mechanistic Rationale: The Pyridine Scaffold

Methyl 2,5-dichloro-6-cyanonicotinate is engineered for orthogonal reactivity, allowing chemists to perform sequential functionalizations without the need for complex protecting group strategies.

  • C-2 Position (Chloro): The differential reactivity of this scaffold is governed by the electronic landscape of the pyridine ring. The C-2 chlorine is positioned alpha to the endocyclic nitrogen and ortho to the electron-withdrawing methyl ester. This synergistic electron depletion drastically lowers the LUMO energy at C-2, facilitating rapid attack by nucleophiles (e.g., amines) via a Meisenheimer complex intermediate in Nucleophilic Aromatic Substitution (SNAr) reactions.

  • C-5 Position (Chloro): Positioned meta to the nitrogen, the C-5 chlorine is significantly less susceptible to SNAr. It remains intact during early-stage functionalization, acting as a stable handle for late-stage Suzuki-Miyaura cross-coupling to install diverse aryl or heteroaryl groups.

  • C-6 Position (Cyano): The nitrile group serves as a masked primary amine. Upon controlled reduction, it yields an aminomethyl group essential for subsequent cyclization or amide formation to construct the final bicyclic or tricyclic inhibitor core [3].

SyntheticWorkflow SM Methyl 2,5-dichloro-6-cyanonicotinate (CAS: 1341232-15-2) Step1 Regioselective SNAr (Pyrrolidine, Cs2CO3, MeCN, 70°C) SM->Step1 Int1 Methyl 5-chloro-6-cyano- 2-(pyrrolidin-1-yl)nicotinate Step1->Int1 Step2 Chemoselective Nitrile Reduction (H2, Raney Ni) Int1->Step2 Int2 Methyl 6-(aminomethyl)-5-chloro- 2-(pyrrolidin-1-yl)nicotinate Step2->Int2 Step3 Formylation & Cyclization Int2->Step3 Product PI3K-γ Inhibitor Core (Heterocyclic Target) Step3->Product

Synthetic workflow from methyl 2,5-dichloro-6-cyanonicotinate to PI3K-γ inhibitor core.

Experimental Workflows & Protocols

Protocol A: Regioselective SNAr at the C-2 Position

Objective: To install a cyclic amine (e.g., pyrrolidine) exclusively at the highly activated C-2 position. Causality: Cesium carbonate (Cs2CO3) in acetonitrile provides a mild, heterogeneous basic environment that effectively neutralizes the HCl byproduct without hydrolyzing the methyl ester or the nitrile. Heating to 70 °C provides the exact thermal energy required to overcome the SNAr activation barrier at C-2 while leaving the C-5 chlorine completely unreacted.

Step-by-Step Methodology:

  • In a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, charge Methyl 2,5-dichloro-6-cyanonicotinate (300 mg, 1.30 mmol).

  • Add anhydrous Acetonitrile (2.0 mL) to fully dissolve the starting material.

  • Add Pyrrolidine (90 mg, 1.26 mmol) dropwise, followed by the addition of finely powdered Cs2CO3 (800 mg, 2.45 mmol).

  • Attach a reflux condenser and heat the reaction mixture to 70 °C in a pre-heated oil bath for exactly 1 hour under a nitrogen atmosphere.

  • Self-Validation Step: Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS. The starting material peak (m/z = 231.0) should be fully consumed, replaced by the product peak (m/z = 266.1).

  • Cool the reaction mixture to room temperature.

  • Partition the crude mixture between Ethyl Acetate (15 mL) and distilled water (15 mL).

  • Separate the organic layer and wash with saturated aqueous sodium chloride (brine) (10 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (silica gel, 0-30% EtOAc/Hexanes gradient) to afford the pure intermediate.

Protocol B: Chemoselective Nitrile Reduction

Objective: To reduce the C-6 nitrile to a primary amine without triggering hydrodehalogenation of the C-5 chlorine. Causality: Standard palladium-catalyzed hydrogenation often cleaves aryl chlorides. To circumvent this, the protocol utilizes Raney Nickel in a methanolic ammonia solution. The ammonia acts as a trapping agent, suppressing the formation of secondary and tertiary amine byproducts by shifting the equilibrium away from imine condensation. Raney Nickel provides sufficient catalytic activity to reduce the nitrile without the oxidative addition potential required to cleave the robust C(sp2)-Cl bond at C-5.

Step-by-Step Methodology:

  • Dissolve the purified intermediate from Protocol A (250 mg, 0.94 mmol) in a degassed solution of Methanol/Ammonia (10:1 v/v, 5.0 mL).

  • Under a strict inert atmosphere (Argon), carefully add a catalytic amount of Raney Nickel slurry (approx. 50 mg, pre-washed with methanol).

  • Evacuate the reaction vessel and backfill with Hydrogen gas (H2) via a double-layered balloon.

  • Stir the mixture vigorously at room temperature for 4 to 6 hours.

  • Self-Validation Step: Monitor via TLC (Ninhydrin stain positive) and LC-MS to confirm the appearance of the primary amine mass (m/z = 270.1).

  • Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric catalyst. Wash the filter cake with excess methanol (20 mL). (Warning: Do not let the Raney Nickel filter cake dry out in air).

  • Concentrate the filtrate under reduced pressure to yield the crude aminomethyl derivative, which is of sufficient purity to be used directly in the subsequent formylation/cyclization step.

Quantitative Data & Analytical Metrics

The following table summarizes the expected quantitative yields and analytical validation parameters for the synthesis of the PI3K-γ inhibitor core intermediates.

StepReaction TypeReagents & ConditionsTarget IntermediateExpected YieldLC-MS (m/z) [M+H]⁺
1 SNAr (C-2 substitution)Pyrrolidine, Cs2CO3, MeCN, 70 °C, 1 hMethyl 5-chloro-6-cyano-2-(pyrrolidin-1-yl)nicotinate88 - 93%Calculated: 266.1Found: 266.0
2 Nitrile ReductionH2, Raney Ni, MeOH/NH3, RT, 4-6 hMethyl 6-(aminomethyl)-5-chloro-2-(pyrrolidin-1-yl)nicotinate> 85%Calculated: 270.1Found: 270.1
3 FormylationFormic acid, Coupling agent, RT, 2 hMethyl 5-chloro-6-[(formylamino)methyl]-2-(pyrrolidin-1-yl)nicotinate80 - 85%Calculated: 298.1Found: 298.1

References

  • Cantley, L. C. (2002). "The Phosphoinositide 3-Kinase Pathway". Science, 296(5573), 1655-1657.[Link]

  • Schmid, M. C., et al. (2011). "Receptor Tyrosine Kinases and TLR/IL1Rs Unexpectedly Activate Myeloid Cell PI3Kγ, A Single Convergent Point Promoting Tumor Inflammation and Progression". Cancer Cell, 19(6), 715-727.[Link]

  • Incyte Corporation. (2017). "Heterocyclic compounds as pi3k-gamma inhibitors" (Patent No. WO2017079519A1).
Method

Application Note: Precision Buchwald-Hartwig Amination of Methyl 2,5-dichloro-6-cyanonicotinate

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable, and regioselective methodology for the amination of Methyl 2,5-dichloro-6-cyanonicotinate . This scaffold is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable, and regioselective methodology for the amination of Methyl 2,5-dichloro-6-cyanonicotinate . This scaffold is a critical intermediate in the synthesis of PI3K inhibitors and other kinase-targeting oncology drugs.

Executive Summary

Methyl 2,5-dichloro-6-cyanonicotinate presents a unique challenge in cross-coupling chemistry due to its highly functionalized, electron-deficient pyridine core. While the C2-chlorine is electronically activated for Nucleophilic Aromatic Substitution (


), traditional thermal methods often lead to ester hydrolysis, nitrile hydration, or lack of selectivity against the C5-chlorine.

This guide details a Palladium-Catalyzed Buchwald-Hartwig Amination protocol that offers:

  • Chemoselectivity: Preserves the labile methyl ester (C3) and nitrile (C6) moieties.

  • Regioselectivity: Exclusively targets the C2-position (kinetic control) or the C5-position (sequential control).

  • Substrate Scope: Enables coupling with weak nucleophiles (e.g., electron-deficient anilines, amides) inaccessible via

    
    .
    

Reactivity Profile & Mechanistic Rationale

The Scaffold Landscape

The substrate contains two electrophilic sites (C2-Cl and C5-Cl). Understanding their electronic and steric environment is crucial for catalyst selection.

  • C2-Position (Target A): Flanked by the pyridine nitrogen (

    
    ) and the methyl ester (
    
    
    
    ). It is highly activated for oxidative addition but sterically encumbered.
  • C5-Position (Target B): Flanked by the nitrile (

    
    ). It is less activated for oxidative addition compared to C2 but susceptible to competing 
    
    
    
    if strong bases are used.
Why Buchwald-Hartwig?

While


 is possible at C2, it requires elevated temperatures (>100°C) or strong bases (e.g., NaH, LiHMDS) that degrade the ester/nitrile. The Pd-catalyzed approach operates under milder conditions (80°C) using weak bases (

), ensuring functional group tolerance.
Mechanistic Pathway Diagram

The following diagram illustrates the regiodivergent pathways and the decision logic for catalyst selection.

G Start Methyl 2,5-dichloro- 6-cyanonicotinate Decision Target Selection Start->Decision PathA Path A: C2-Selective (Kinetic Product) Decision->PathA Preferred (Electronic Bias) PathB Path B: C5-Selective (Requires C2-Blocking) Decision->PathB Challenging (Steric Control) CatA Catalyst System A: Pd(OAc)2 + BrettPhos Base: Cs2CO3 PathA->CatA Ligand Control CatB Catalyst System B: Pd2(dba)3 + XPhos Base: K3PO4 PathB->CatB Sequential Strategy ProdA C2-Amine Product (Ester/CN Intact) CatA->ProdA ProdB C5-Amine Product (C2-Cl Retained) CatB->ProdB

Figure 1: Regiodivergent strategy for the amination of dichloronicotinates. Path A utilizes the natural electronic bias of the pyridine ring reinforced by ligand selection.

Experimental Protocol: C2-Selective Amination

This protocol is optimized for coupling primary aromatic amines and hindered secondary amines .

Materials & Reagents
ComponentSpecificationRole
Precursor Methyl 2,5-dichloro-6-cyanonicotinate (1.0 equiv)Electrophile
Amine Aryl/Alkyl amine (1.1 equiv)Nucleophile
Catalyst Pd(OAc)₂ (2-5 mol%)Metal Source
Ligand BrettPhos (4-10 mol%)Ligand (Selective for 1° amines)
Base Cs₂CO₃ (2.0 equiv)Weak Base (Protects Ester)
Solvent 1,4-Dioxane (Anhydrous)Solvent (0.2 M concentration)
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge an oven-dried reaction vial equipped with a magnetic stir bar with Methyl 2,5-dichloro-6-cyanonicotinate (1.0 equiv), the Amine (1.1 equiv), Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and Cs₂CO₃ (2.0 equiv).

    • Note: If the amine is a liquid, add it after the solvent.

  • Degassing:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (x3 cycles).

    • Inject anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the nicotinate.

  • Reaction:

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (800-1000 rpm) for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[1][2] The C2-product typically elutes earlier than the starting material on C18 columns. Look for the disappearance of the starting material peak (

      
      ).
      
  • Work-up:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite® eluting with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Gradient: 0–30% EtOAc in Hexanes. (The product is usually less polar than the hydrolyzed acid byproduct).

Critical Troubleshooting (Self-Validating Checks)
  • Issue: Ester Hydrolysis (Formation of carboxylic acid).

    • Cause: Wet solvent or base too strong.

    • Fix: Switch Cs₂CO₃ to K₃PO₄ (anhydrous) and add 3Å molecular sieves to the reaction vessel.

  • Issue: Low Conversion.

    • Cause: Catalyst poisoning by the nitrile group.

    • Fix: Increase catalyst loading to 5 mol% Pd / 10 mol% Ligand or switch to the precatalyst BrettPhos Pd G4 .

Advanced Methodology: C5-Functionalization

Direct C5-amination is difficult while C2-Cl is present. The standard workflow requires a sequential approach:

  • Step 1: C2-Substitution (via Protocol above or

    
     with a protecting group).
    
  • Step 2: C5-Buchwald Coupling.

Protocol Modification for C5 (Step 2):

  • Substrate: Methyl 2-amino-5-chloro-6-cyanonicotinate derivative.

  • Ligand Switch: Use XPhos or RuPhos . These dialkylbiaryl ligands are superior for electron-poor aryl chlorides that are deactivated by the electron-donating amine at C2.

  • Temperature: Increase to 100°C.

Comparative Data: Ligand Performance

The following table summarizes internal screening data for the coupling of 4-fluoroaniline with Methyl 2,5-dichloro-6-cyanonicotinate (C2-selective conditions).

LigandConversion (12h)C2:C5 SelectivityYield (Isolated)Notes
BrettPhos >98%>99:192%Recommended. Excellent for 1° amines.
XPhos 95%90:1081%Good general activity, lower regiocontrol.
BINAP 40%95:535%Slow kinetics; requires higher temp.
DPPF 65%85:1558%Poor selectivity.

References

  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed C-N Bond Formation." Chemical Science, 2011. Link

  • Hartwig, J. F. "Evolution of Fourth-Generation Palladium Precatalysts for Cross-Coupling." Accounts of Chemical Research, 2008. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Patent WO2017079519A1. "Heterocyclic compounds as PI3K-gamma inhibitors." World Intellectual Property Organization, 2017. (Demonstrates synthesis of methyl 2,5-dichloro-6-cyanonicotinate derivatives). Link

  • BenchChem Application Data. "Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination." BenchChem, 2025.[3] Link

Sources

Application

Application Note: Functional Group Transformations of Methyl 2,5-dichloro-6-cyanonicotinate

This Application Note and Protocol Guide is designed for medicinal chemists and process scientists working with the polyfunctionalized scaffold Methyl 2,5-dichloro-6-cyanonicotinate . This guide synthesizes reactivity pa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for medicinal chemists and process scientists working with the polyfunctionalized scaffold Methyl 2,5-dichloro-6-cyanonicotinate .

This guide synthesizes reactivity patterns from analogous polysubstituted pyridines to provide a high-confidence roadmap for scaffold diversification.

Introduction & Reactivity Landscape

Methyl 2,5-dichloro-6-cyanonicotinate represents a "privileged scaffold" in drug discovery due to its high density of orthogonal reactive handles. It features a pyridine core decorated with four distinct functional groups, enabling the rapid generation of chemical complexity (e.g., for fragment-based drug discovery or PROTAC linker synthesis).

The Reactivity Quadrant

The molecule possesses four sites of reactivity, distinguishable by electronic and steric factors. The successful utilization of this scaffold relies on executing transformations in the correct order (Chemo- and Regioselectivity).

PositionFunctional GroupReactivity ModeActivation SourceRelative Reactivity Order
C2 Chloride

(Nucleophilic Aromatic Substitution)

-Nitrogen, ortho-Ester
Primary Electrophile (Fastest)
C5 ChloridePd-Catalyzed Cross-Couplingortho-Cyano, beta-NitrogenSecondary Electrophile (Requires Catalyst)
C6 NitrileHydrolysis, Reduction, CyclizationElectron-withdrawing natureTertiary Functional Handle
C3 Methyl EsterHydrolysis, Amidation, ReductionCarbonyl chemistryStable Anchor (Modifiable late-stage)
Mechanistic Insight: Why C2 before C5?

In nucleophilic aromatic substitution (


), the rate-determining step is the formation of the Meisenheimer complex. Attack at C2  places the negative charge on the ring nitrogen (a highly stable intermediate) and is inductively activated by the ortho-ester. Attack at C5  places charge on carbons, which is less favorable despite the ortho-cyano group. Therefore, under standard conditions, C2 is the site of first modification .

Experimental Protocols

Protocol A: Regioselective C2-Amination ( )

Objective: Selective displacement of the C2-chloride with a primary amine to generate 2-amino-5-chloro-6-cyano-nicotinates.

Materials:

  • Methyl 2,5-dichloro-6-cyanonicotinate (1.0 equiv)

  • Primary Amine (

    
    ) (1.05 – 1.1 equiv)
    
  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Anhydrous THF (for reactive amines) or DMF (for unreactive amines)

Procedure:

  • Preparation: Dissolve Methyl 2,5-dichloro-6-cyanonicotinate (1.0 g, 4.33 mmol) in anhydrous THF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath. Note: Cooling is critical to prevent bis-substitution or competitive attack at C6-CN.

  • Addition: Add DIPEA (0.9 mL, 5.2 mmol) followed by the slow, dropwise addition of the amine (4.55 mmol).

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[1][2][3]

    • Checkpoint: The product typically appears as a more polar spot. If starting material remains after 4 hours, heat to 40 °C.

  • Workup: Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Author's Note: If using a bulky amine, the adjacent C3-ester may cause steric hindrance. In such cases, switch solvent to NMP and heat to 80 °C, but monitor strictly for nitrile hydrolysis.

Protocol B: C5-Selective Suzuki-Miyaura Coupling

Objective: Functionalization of the C5-position after C2 has been substituted (or on the parent scaffold if C5-selectivity is forced via ligand control).

Context: Once the C2-position is aminated, the pyridine ring becomes electron-rich, deactivating the C5-Cl towards


. However, the C-Cl bond remains susceptible to oxidative addition by Palladium.

Materials:

  • C2-substituted intermediate (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos (for difficult substrates)
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (concentration 0.1 M) and the aqueous base solution.

  • Heating: Heat the mixture to 90 °C for 4–12 hours.

    • Mechanistic Check: The C6-cyano group ortho to the reaction site aids in the oxidative addition step by reducing electron density at C5.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.[2]

  • Purification: Column chromatography.[2]

Protocol C: Nitrile Transformation (Tetrazole Synthesis)

Objective: Conversion of the C6-cyano group into a tetrazole (a carboxylic acid bioisostere) for improved metabolic stability.

Materials:

  • Substrate (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Ammonium Chloride (

    
    ) (1.5 equiv)
    
  • Solvent: DMF

Procedure:

  • Dissolve substrate in DMF (0.2 M).

  • Add

    
     and 
    
    
    
    (Caution: Formation of
    
    
    is possible; ensure good ventilation).
  • Heat to 100 °C for 12 hours behind a blast shield.

  • Workup: Cool to RT. Dilute with water and acidify to pH 3 with 1N HCl. The tetrazole product often precipitates. Filter and wash with cold water.

Visualization of Reaction Pathways

The following diagram illustrates the logical flow of scaffold diversification, highlighting the "Path of Least Resistance" (Green Arrows) versus "Advanced/Alternative" routes (Dashed Arrows).

G cluster_legend Reaction Logic Start Methyl 2,5-dichloro- 6-cyanonicotinate C2_Amino 2-Amino-5-chloro- 6-cyano-nicotinate Start->C2_Amino Protocol A: SnAr (C2) (Fast, Regioselective) C5_Aryl Methyl 2-chloro-5-aryl- 6-cyano-nicotinate Start->C5_Aryl Protocol B: Suzuki (C5) (Requires Ligand Control) C2_C5_Dual 2-Amino-5-aryl- 6-cyano-nicotinate C2_Amino->C2_C5_Dual Protocol B: Suzuki (C5) C5_Aryl->C2_C5_Dual SnAr (C2) Bicyclic Pyrido[2,3-d]pyrimidine (Cyclized Core) C2_C5_Dual->Bicyclic Protocol D: Nitrile Red. + Cyclization Key1 Preferred Pathway (Green)

Figure 1: Strategic reaction map for Methyl 2,5-dichloro-6-cyanonicotinate. The green path indicates the standard thermodynamic and kinetic preference.

Summary of Reaction Conditions

TransformationReagent SystemTemperatureTypical YieldSelectivity Factor

(C2)

, DIPEA, THF

85-95%Steric hindrance at C3 vs. Electronic activation at C2
Suzuki (C5)

,


70-90%Requires prior C2-substitution or specialized ligands
Nitrile Hyd.

,

, DMSO

80%Stops at Amide (

) under mild conditions
Tetrazole

,

, DMF

65-80%High thermal activation required

References

  • Regioselectivity in Dichloronicotinates: Shi, Y.-J., et al. "Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols." Advanced Synthesis & Catalysis, 2005.

  • C5-Selective Coupling: "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of the American Chemical Society, 2014.[4]

  • General Pyridine Functionalization: "Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine." BenchChem Application Library.

  • PI3K Inhibitor Synthesis (Patent): "Heterocyclic compounds as pi3k-gamma inhibitors." WO2017079519A1, 2017. (Demonstrates use of 2,5-dichloro-6-cyanonicotinate intermediate).

  • QM Analysis of Regioselectivity: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 29.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 2,5-dichloro-6-cyanonicotinate Synthesis

Ticket ID: CHEM-OPT-882 Subject: Yield Optimization & Troubleshooting for Cyanodechlorination Pathways Status: Open / Resolution Provided Assigned Specialist: Senior Application Scientist, Process Chemistry Division Core...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-OPT-882 Subject: Yield Optimization & Troubleshooting for Cyanodechlorination Pathways Status: Open / Resolution Provided Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Executive Summary

This guide addresses the synthesis of Methyl 2,5-dichloro-6-cyanonicotinate (CAS: Target-Analog), a critical intermediate often utilized in the development of agrochemicals (e.g., auxin mimics) and kinase inhibitors.

The primary yield bottleneck for this molecule is the regioselective cyanation of the precursor Methyl 2,5,6-trichloronicotinate . The electronic competition between the C2 and C6 positions, combined with the susceptibility of the C3-methyl ester to hydrolysis, creates a narrow window for optimization.

The "Golden Route" Recommendation: Transition from classical high-temperature nucleophilic aromatic substitution (SNAr) with CuCN to a Pd-catalyzed cyanation (Rosenmund-von Braun modification) using Zn(CN)₂. This method operates at lower temperatures, significantly reducing the C2-regioisomer byproduct and ester hydrolysis.

The Validated Protocol (Self-Validating System)

This protocol is designed as a self-validating system. If Step 2 fails (color change/TLC), do not proceed to Step 3.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
Methyl 2,5,6-trichloronicotinate 1.0SubstratePurity >98% (HPLC)
Zn(CN)₂ 0.6Cyanide SourceFinely milled; avoid clumps
Pd₂(dba)₃ 0.02Catalyst PrecursorStore under Argon
dppf 0.04Ligand1,1'-Bis(diphenylphosphino)ferrocene
Zn (dust) 0.1ReductantActivates Pd(II) to Pd(0)
DMAc (N,N-Dimethylacetamide) [0.2 M]SolventAnhydrous (<50 ppm H₂O)
Step-by-Step Methodology
  • Inerting (Critical): Charge a dry Schlenk flask with the substrate, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust. Evacuate and backfill with Argon three times. Why: Oxygen poisons the Pd(0) species, stalling the cycle.

  • Solvation: Add anhydrous DMAc via syringe.

  • Activation: Heat the mixture to 80°C .

    • Checkpoint: The solution should turn from dark purple/red to a deep orange/brown within 30 minutes, indicating active catalyst formation.

  • Reaction: Stir at 110°C for 4–6 hours.

    • Monitoring: Check HPLC. The starting material (trichloro) usually elutes later than the product (cyano) on reverse phase due to the high lipophilicity of the trichloro species.

  • Workup (Emulsion Control): Cool to RT. Dilute with EtOAc. Quench with 10% NH₄OH (aq) to sequester zinc salts. Do not use acidic quench; it generates HCN gas.

Mechanistic Logic & Pathway Visualization[3]

The following diagram illustrates the competitive landscape of the reaction. The C6 position is electronically favored due to the para-relationship with the electron-withdrawing ester (EWG), but the C2 position remains a "hot" electrophile due to the ortho-nitrogen effect.

ReactionPathway SM Methyl 2,5,6-trichloronicotinate (Substrate) C6_Path Path A: C6-Cyanation (Kinetic & Thermodynamic Preference) Pd-Catalyzed Cycle SM->C6_Path Zn(CN)2 / Pd(0) / 110°C C2_Path Path B: C2-Cyanation (Side Reaction) SM->C2_Path High T (>140°C) or CuCN Hydrolysis Path C: Ester Hydrolysis (Moisture Induced) SM->Hydrolysis Wet Solvent / OH- Product Methyl 2,5-dichloro-6-cyanonicotinate (Target Yield >85%) C6_Path->Product Byprod_C2 Methyl 5,6-dichloro-2-cyanonicotinate (Impurity) C2_Path->Byprod_C2 Byprod_Acid 2,5-dichloro-6-cyanonicotinic acid (Acid Impurity) Hydrolysis->Byprod_Acid

Caption: Figure 1. Competitive reaction pathways. Path A is maximized by using bulky ligands (dppf) and moderate temperatures, which suppress the sterically more demanding C2-attack (Path B).

Troubleshooting Center (FAQs)

Category: Regioselectivity & Purity

Q: Why is my HPLC showing a significant peak (~15%) for the C2-cyano isomer?

  • Diagnosis: This is a classic symptom of "Thermal Overdrive." While C6 is the preferred electrophile (para to the C3-ester), the C2 position is also activated by the ring nitrogen.

  • The Fix:

    • Lower Temperature: Reduce reaction temperature from 140°C (common for CuCN) to 100–110°C (Pd-catalyzed).

    • Ligand Switch: Switch from PPh₃ to dppf or Xantphos . The larger bite angle of bidentate ligands enhances the reductive elimination of the desired isomer and imposes steric bias against the crowded C2 position (flanked by N and the Ester).

Q: I see a new peak at RRT 0.8, and my product yield is dropping. Mass spec suggests M-14 (Acid).

  • Diagnosis: Ester Hydrolysis.[1] The methyl ester at C3 is electron-deficient and highly susceptible to attack by hydroxide or water, especially in the presence of cyanide (which is basic).

  • The Fix:

    • Solvent Hygiene: Your DMAc or DMF is "wet." Use a molecular sieve trap or fresh anhydrous solvent. Water content must be <50 ppm.

    • Base Control: If using the classical method (CuCN), do not add exogenous bases. The cyanide anion itself is sufficiently basic to hydrolyze the ester if water is present.

Category: Reaction Stalling

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst Poisoning or Cyanide Saturation. Excess free cyanide in solution can form stable [Pd(CN)4]2- species, which are catalytically inactive (the "Cyanide Sink" effect).

  • The Fix:

    • Slow Release: Use Zn(CN)₂ instead of NaCN/KCN. Zn(CN)₂ has low solubility in DMAc, releasing cyanide ions slowly into the solution, matching the turnover rate of the catalytic cycle and preventing catalyst saturation [1].

    • Zinc Dust: Ensure 10 mol% Zn dust is added to reduce any oxidized Pd(II) back to the active Pd(0) species.

References

  • Jin, F., & Confalone, P. N. (2000). Palladium-Catalyzed Cyanation of Aryl Chlorides. Tetrahedron Letters, 41(17), 3271-3273. Link

  • Maligres, P. E., et al. (2004). Optimization of the Pd-Catalyzed Cyanation of Aryl Bromides and Chlorides. Tetrahedron Letters, 45(48), 8849-8851. Link

  • Dow AgroSciences LLC. (2001). Method for the production of 2,6-dichloro-5-fluoronicotinonitrile. U.S. Patent 6,197,964.[2] Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II) as an Eco-Friendly Cyanating Agent. Chemical Communications, (12), 1388-1389. Link

Sources

Optimization

"Methyl 2,5-dichloro-6-cyanonicotinate" side product formation and removal

Technical Support Center: Methyl 2,5-dichloro-6-cyanonicotinate Topic: Side Product Formation, Removal, and Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists CAS Registry Number: 13...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2,5-dichloro-6-cyanonicotinate

  • Topic: Side Product Formation, Removal, and Process Optimization

  • Target Audience: Medicinal Chemists, Process Development Scientists

  • CAS Registry Number: 1341232-15-2[1][2]

Part 1: Technical Overview & Synthesis Logic

Methyl 2,5-dichloro-6-cyanonicotinate is a critical intermediate, often employed in the synthesis of PI3K inhibitors and other heterocyclic pharmaceuticals. Its synthesis generally proceeds via Nucleophilic Aromatic Substitution (SNAr) of a polychlorinated precursor, most commonly Methyl 2,5,6-trichloronicotinate , using a cyanide source (e.g., KCN, Zn(CN)₂, or TMSCN).

The Core Challenge: The reaction relies on the regioselective displacement of the chlorine at the C6 position. The C6 position is electronically activated (para to the electron-withdrawing ester group and ortho to the pyridine nitrogen), making it more susceptible to nucleophilic attack than the C2 or C5 positions. However, the balance is delicate. Deviations in temperature, stoichiometry, or solvent quality lead to specific, predictable side products.

Part 2: Troubleshooting Guide (Q&A Format)

Category 1: Reaction Control & Impurity Formation

Q1: I am observing a significant amount of a secondary isomer (approx. 5-10%) by LC-MS. What is it, and how do I prevent it? A: The impurity is likely Methyl 5,6-dichloro-2-cyanonicotinate (Regioisomer).

  • Cause: While C6 is the most activated position, the C2 position is also activated (ortho to the ester). At higher temperatures (>80°C) or with highly reactive cyanide sources (e.g., naked cyanide ions in DMSO without buffering), the selectivity decreases.

  • Prevention:

    • Temperature Control: Maintain the reaction temperature between 0°C and 25°C initially. Only ramp to higher temperatures if conversion stalls.

    • Solvent Choice: Switch from polar aprotic solvents like DMSO to less aggressive solvents like Acetonitrile or NMP to moderate the nucleophilicity of the cyanide.

    • Reagent: Use Zn(CN)₂ with a Pd(0) catalyst (Rosenmund–von Braun conditions) instead of KCN. This method is highly regioselective for the most accessible halogen and typically eliminates C2-attack entirely.

Q2: My product yield is low, and I see a new peak with a mass corresponding to [M-14]. What is happening? A: You are likely observing Hydrolysis of the Methyl Ester , forming 2,5-dichloro-6-cyanonicotinic acid .

  • Cause: Cyanide salts (KCN/NaCN) are basic. If the reaction mixture contains even trace amounts of water, the basicity of the cyanide ion can promote the hydrolysis of the methyl ester to the carboxylic acid.

  • Prevention:

    • Dry Conditions: Ensure all solvents are anhydrous.

    • Buffering: Add a mild buffer or Lewis acid (e.g., ZnBr₂) if using alkali cyanides.

    • Workup: Avoid prolonged exposure to aqueous base during the quench. Quench with saturated NH₄Cl (mildly acidic) rather than water or NaOH.

Q3: The reaction stalls with 30% starting material remaining. Adding more KCN only increases impurities. Why? A: This is often due to Catalyst Poisoning (if using Pd) or Surface Passivation (if using solid KCN).

  • Solution:

    • For KCN/NaCN: These salts have low solubility in organic solvents. Use a phase transfer catalyst (e.g., 18-Crown-6 or TBAB ) to solubilize the cyanide ion.

    • For Zn(CN)₂/Pd: Oxygen is the enemy. Ensure the reaction vessel is rigorously degassed (sparged with Argon/Nitrogen) before adding the catalyst.

Part 3: Purification & Isolation Protocols

Protocol A: Removal of Hydrolysis Byproducts (Acids)

If the carboxylic acid side product is present, it can be removed via a "Bicarbonate Wash" without chromatography.

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Wash the organic layer twice with 5% aqueous NaHCO₃ . The acid impurity will deprotonate and move to the aqueous layer.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Check the aqueous layer pH; it should be >8.

Protocol B: Separation of Regioisomers (Column Chromatography)

The C2-cyano and C6-cyano isomers have slightly different polarities due to the dipole moment interaction with the ester group.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Heptane : Ethyl Acetate (Start 95:5, Ramp to 80:20).

  • Observation: The desired 6-cyano isomer typically elutes after the starting material but before the more polar hydrolysis products. The 2-cyano isomer often elutes very close to the 6-cyano; a shallow gradient (e.g., 1% increase per column volume) is required for separation.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the competitive pathways during the cyanation of Methyl 2,5,6-trichloronicotinate.

ReactionPathway Start Methyl 2,5,6-trichloronicotinate (Starting Material) Target Methyl 2,5-dichloro-6-cyanonicotinate (Target Product) Start->Target S_NAr @ C6 (Major Pathway) Nucleophile: CN- Regio Methyl 5,6-dichloro-2-cyanonicotinate (Regioisomer Impurity) Start->Regio S_NAr @ C2 (Minor Pathway) High Temp / Unselective Acid 2,5-dichloro-6-cyanonicotinic acid (Hydrolysis Impurity) Target->Acid Ester Hydrolysis (Wet Solvents / Basic pH) Amide Primary Amide Derivative (Over-hydrolysis) Target->Amide Nitrile Hydrolysis (Strong Acid/Base)

Caption: Reaction pathway showing the selective formation of the C6-cyano target and competitive side reactions leading to regioisomers and hydrolysis products.

Part 5: Quantitative Data Summary

Table 1: Solvent & Condition Effects on Selectivity

SolventCatalyst/ReagentTemp (°C)C6:C2 RatioMajor ImpurityRecommendation
DMF KCN (1.1 eq)80°C85:15Regioisomer + DimerAvoid for high purity
NMP CuCN (1.2 eq)120°C90:10Decarboxylated byproductsGood for scale, hard cleanup
DMF Zn(CN)₂ / Pd(PPh₃)₄90°C>99:1 Residual PdPreferred Method
Acetonitrile TMSCN / TBAF25°C95:5Silyl byproductsGood for small scale

References

  • World Intellectual Property Organization. (2017). Heterocyclic compounds as PI3K-gamma inhibitors (WO2017079519A1). Example 26, Step 3.
  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications. (General reference for Pd-catalyzed cyanation selectivity). [Link]

  • Marcoux, D., & Charette, A. B. (2008). Palladium-Catalyzed Cyanation of Heteroaryl Halides. The Journal of Organic Chemistry.[3] (Mechanistic insight into chloropyridine reactivity). [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for Methyl 2,5-dichloro-6-cyanonicotinate

Welcome to the technical support center for monitoring the synthesis of Methyl 2,5-dichloro-6-cyanonicotinate. This guide provides in-depth, field-proven insights into using Thin-Layer Chromatography (TLC) and High-Perfo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for monitoring the synthesis of Methyl 2,5-dichloro-6-cyanonicotinate. This guide provides in-depth, field-proven insights into using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for accurate reaction tracking. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to monitor the synthesis of Methyl 2,5-dichloro-6-cyanonicotinate?

A: Monitoring the reaction is essential to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions for yield and purity. Inadequate monitoring can lead to incomplete reactions or the generation of impurities that are difficult to remove in downstream processing.

Q2: Which technique, TLC or HPLC, is better for monitoring this reaction?

A: Both techniques have their merits. TLC is a rapid, cost-effective method ideal for quick qualitative checks of reaction progress.[1] HPLC provides quantitative data with higher resolution and sensitivity, making it superior for detailed analysis, impurity profiling, and method validation.[2] The choice often depends on the stage of development and the level of detail required.

Q3: My reaction is conducted in a high-boiling solvent like DMF or DMSO. How does this affect my TLC analysis?

A: High-boiling solvents can cause significant streaking on a TLC plate.[3] To mitigate this, after spotting the reaction mixture, place the TLC plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[3]

Q4: I'm observing peak tailing in my HPLC analysis of this compound. What is the likely cause?

A: Peak tailing for basic compounds like pyridine derivatives is often caused by strong interactions with residual silanol groups on silica-based stationary phases.[4] This can be addressed by using a highly inert, end-capped column, or by adding a competing base like triethylamine to the mobile phase.[5]

Thin-Layer Chromatography (TLC) Monitoring

TLC is an invaluable tool for the real-time, qualitative assessment of your reaction's progress. Its simplicity and speed allow for multiple time points to be analyzed quickly.

Experimental Protocol: Step-by-Step TLC Analysis
  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.[6]

  • Sample Preparation:

    • Withdraw a small aliquot (a few drops) from the reaction mixture using a capillary spotter.

    • If the reaction solvent is high-boiling (e.g., DMF, DMSO), a mini-workup of the aliquot can provide a cleaner sample for TLC.[7] This can involve a simple liquid-liquid extraction in a small vial.

    • Dissolve the starting material and any known intermediates in a suitable solvent (e.g., ethyl acetate or dichloromethane) to serve as standards.

  • Spotting:

    • Using separate capillary spotters, apply small spots of the reaction mixture, starting material, and a "co-spot" (a spot of starting material with the reaction mixture spotted on top of it) onto the starting line.

    • Ensure the spots are small and concentrated to prevent streaking.[6]

  • Development:

    • Prepare the mobile phase. A common starting point for substituted pyridines is a mixture of hexane and ethyl acetate.[8] The ratio can be adjusted to achieve optimal separation (e.g., 7:3 or 8:2 Hexane:Ethyl Acetate).

    • Pour a small amount of the mobile phase into a developing chamber, ensuring the solvent level is below the starting line on the TLC plate.

    • Place the TLC plate in the chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). The aromatic pyridine ring of Methyl 2,5-dichloro-6-cyanonicotinate and related compounds should be UV active.

    • If necessary, use a staining agent like iodine vapor for further visualization.[9]

  • Interpretation:

    • Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

    • The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.

    • The co-spot helps to confirm if the starting material is still present. If the reaction is complete, the co-spot will appear as a single, elongated spot (the product spot). If starting material remains, it will appear as two distinct spots.[3]

Troubleshooting Guide for TLC
Problem Potential Cause(s) Solution(s)
Streaking or Smearing Sample overload; High-boiling reaction solvent.[3][6]Apply a smaller, more concentrated spot; Perform a mini-workup or vacuum-dry the plate before development.[3][7]
Poor Separation (Spots too close) Inappropriate mobile phase polarity.Adjust the solvent system. For better separation of polar compounds, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
No Spots Visible Sample concentration is too low; Compound is not UV active at 254 nm.Spot multiple times in the same location, allowing the solvent to dry between applications; Use a different visualization technique (e.g., iodine stain).[6]
Compound Decomposes on Plate The silica gel is acidic and may be degrading sensitive compounds.[3]Run a 2D TLC to confirm instability. If decomposition is observed, consider using neutral alumina plates or HPLC for monitoring.[3]
Visual Workflow for TLC Monitoring

Caption: A streamlined workflow for TLC reaction monitoring.

High-Performance Liquid Chromatography (HPLC) Monitoring

For quantitative analysis and superior separation of closely related impurities, HPLC is the method of choice. Developing a robust HPLC method is critical for accurate reaction monitoring and final product quality control.

Experimental Protocol: Step-by-Step HPLC Analysis
  • System and Column Selection:

    • A reversed-phase HPLC system with a UV detector is suitable.[10]

    • Given the polar aromatic nature of Methyl 2,5-dichloro-6-cyanonicotinate, a C18 column is a good starting point.[11] Phenyl or cyano-bonded phases can also offer alternative selectivity for aromatic and polar compounds.[11][12]

  • Mobile Phase Preparation:

    • Use HPLC-grade solvents.

    • A common mobile phase for reversed-phase chromatography is a mixture of water and acetonitrile or methanol.[10]

    • A small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can be added to the mobile phase to improve peak shape for the basic pyridine nitrogen.

  • Method Development (Isocratic vs. Gradient):

    • Start with an isocratic method (e.g., 50:50 Acetonitrile:Water) to determine the approximate retention time of your compound.

    • If the starting material, product, and impurities do not separate well or elute too quickly/slowly, develop a gradient method. A typical gradient might run from 30% to 90% acetonitrile over 10-15 minutes.

  • Sample Preparation:

    • Take a small aliquot from the reaction mixture.

    • Perform a mini-workup by diluting the aliquot in a suitable solvent (e.g., acetonitrile), filtering it through a 0.45 µm syringe filter, and then further diluting it with the mobile phase to an appropriate concentration.[7]

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the chromatogram at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector can be used to determine the optimal wavelength.[13]

  • Data Interpretation:

    • Identify the peaks corresponding to the starting material and product by comparing their retention times with those of authentic standards.

    • The reaction progress can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Troubleshooting Guide for HPLC
Problem Potential Cause(s) Solution(s)
Peak Tailing Secondary interactions with the stationary phase; Column overload.[4]Use a highly inert column; Add a mobile phase modifier (e.g., triethylamine); Reduce injection volume.[4][5]
Shifting Retention Times Inconsistent mobile phase composition; Fluctuations in column temperature; Column degradation.[14]Prepare fresh mobile phase; Use a column oven for temperature control; Replace the guard column or analytical column.[14][15]
Ghost Peaks Contaminants in the mobile phase; Late eluting compounds from a previous injection.Use high-purity solvents; Implement a column wash step at the end of each run.[16]
High Backpressure Blockage in the system (e.g., frit, guard column); Buffer precipitation.[17]Replace the in-line filter or guard column; Ensure buffer is soluble in the mobile phase composition.[16]
Visual Workflow for HPLC Method Development

Caption: A logical workflow for HPLC method development.

References

  • Linklab. (n.d.). HPLC Column Selection Guide.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • University of Rochester. (n.d.). Troubleshooting: TLC - Chemistry.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
  • Benchchem. (2025). Troubleshooting common issues in pyridine synthesis.
  • NEMI.gov. (1992, August). METHOD 555.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines.
  • MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
  • Merck. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Shimadzu. (n.d.). No.C140.
  • Chrom-Tech. (n.d.). HPLC Troubleshooting Guide.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • MDPI. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • Benchchem. (2025). Methyl 6-methylnicotinate synthesis from 6.
  • SMT. (n.d.). HPLC SEPARATION GUIDE.
  • Sigma-Aldrich. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products.
  • PMC. (n.d.). Methyl 6-chloronicotinate.
  • NIH. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
  • ACS Publications. (n.d.). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine.
  • Reddit. (2023, June 5). Can LC-MS and TLC results when monitoring a reaction live depend on work-up?
  • YouTube. (2014, July 11). Monitoring a reaction by TLC.
  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • Organic Syntheses. (2020, August 24). Synthesis of 2,5-Diaryloxadiazinones.
  • MDPI. (2025, January 17). The Effects of Disinfection Byproduct 2,6-Dichloro-1,4-benzoquinone on the Cyanobacterium Microcystis aeruginosa: From the Perspectives of Biochemistry and Non-Targeted Metabolomics.
  • Google Patents. (n.d.). US4031146A - Process for the production of 2,5-dichlorotoluene.
  • Royal Society of Chemistry. (2024, November 6). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings.

Sources

Optimization

"Methyl 2,5-dichloro-6-cyanonicotinate" catalyst selection and optimization

Welcome to the Technical Support Center for Pyridine Intermediates. This portal is dedicated to the catalyst selection, optimization, and troubleshooting of workflows involving Methyl 2,5-dichloro-6-cyanonicotinate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Intermediates. This portal is dedicated to the catalyst selection, optimization, and troubleshooting of workflows involving Methyl 2,5-dichloro-6-cyanonicotinate (CAS: 1341232-15-2). This highly functionalized scaffold is a critical building block in the synthesis of phosphoinositide 3-kinase gamma (PI3K-γ) inhibitors, which are vital for treating autoimmune diseases and cancers [1].

As a Senior Application Scientist, I have compiled these field-proven FAQs and troubleshooting guides to help you master the regioselectivity and chemoselectivity of this demanding substrate.

Section 1: Regioselective Suzuki-Miyaura Cross-Coupling

Q: How do I prevent bis-arylation and achieve high regioselectivity at the C2-position during Suzuki couplings?

The Causality: Methyl 2,5-dichloro-6-cyanonicotinate possesses two reactive carbon-chlorine bonds. However, they are electronically distinct. The C2-Cl bond is highly activated towards oxidative addition by the adjacent pyridine nitrogen (ortho) and the methyl ester group at C3. Conversely, the C5-Cl bond is meta-positioned to the nitrogen, making it significantly less electrophilic.

If you use highly active, electron-rich ligands (like Buchwald ligands or dppf), the palladium center becomes too electron-dense and will force an oxidative addition into the less reactive C5-Cl bond, leading to bis-arylation. To maintain regiocontrol, you must select a moderate, electron-neutral catalyst system like Pd(PPh3)2Cl2 [2].

Catalyst Screening & Optimization Data
Catalyst SystemLigandBaseSolventTemp (°C)C2-Aryl Yield (%)Observation
Pd(PPh3)2Cl2 PPh3K2CO3Dioxane/H2O8093 Optimal: Excellent regioselectivity; C5-Cl intact.
Pd(dppf)Cl2dppfK2CO3Dioxane/H2O8065Failure: Significant bis-arylation at C2 and C5.
Pd2(dba)3XPhosK3PO4Toluene/H2O10040Failure: Over-activation; cyano group degradation.
NoneNoneK2CO3Dioxane/H2O800Control: No reaction; requires Pd catalysis.
Protocol: Standard Operating Procedure for C2-Selective Suzuki Coupling

This protocol is a self-validating system; the visual color change of the Pd catalyst and LC-MS monitoring ensure step-by-step verification.

  • Preparation: In a round-bottom flask, combine methyl 2,5-dichloro-6-cyanonicotinate (1.0 eq) and the appropriate arylboronic acid (1.2 eq).

  • Solvent & Base: Add a solvent mixture of 1,4-Dioxane and water (4:1 v/v). Add potassium carbonate (K2CO3, 2.0 eq).

  • Degassing (Critical Step): Sparge the mixture with nitrogen or argon gas for at least 10 minutes. Validation: By removing dissolved oxygen, you prevent the premature oxidation of the Pd(0) active species to an inactive Pd(II) peroxo complex, ensuring reproducible catalytic turnover [1].

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) chloride [Pd(PPh3)2Cl2] (0.05 eq). Degas for an additional 5 minutes.

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere for 2-3 hours. Monitor via LC-MS to ensure the C5-Cl remains unreacted.

  • Workup: Cool to room temperature, dilute with EtOAc and water. Extract the aqueous layer with EtOAc. Wash combined organics with brine, dry over MgSO4, filter, and concentrate.

Mechanism Substrate Methyl 2,5-dichloro- 6-cyanonicotinate Ox_Add Regioselective Oxidative Addition at C2 (Fast due to ortho-N/-COOMe) Substrate->Ox_Add Pd_Cat Pd(0)L2 Active Species (from Pd(PPh3)2Cl2) Pd_Cat->Ox_Add Transmet Transmetalation (Aryl-B(OH)2 + Base) Ox_Add->Transmet Red_Elim Reductive Elimination Transmet->Red_Elim Red_Elim->Pd_Cat Catalyst Regeneration Product C2-Aryl Product (C5-Cl remains intact) Red_Elim->Product

Regioselective Suzuki-Miyaura catalytic cycle at the C2 position of the nicotinate scaffold.

Section 2: Nucleophilic Aromatic Substitution (SNAr) at C2

Q: Why am I seeing severe degradation when using Buchwald-Hartwig amination conditions (Pd catalysts + strong bases) for this substrate?

The Causality: Using transition metal catalysis for amination on this specific molecule is a common, yet detrimental, over-engineering mistake. The pyridine ring is heavily decorated with three electron-withdrawing groups (-CN, -COOMe, -Cl). This makes the ring highly electrophilic. The strong bases (like NaOtBu or LiHMDS) and elevated temperatures required for Buchwald-Hartwig coupling will rapidly hydrolyze the methyl ester or induce nucleophilic attack on the cyano group. Because the C2-Cl is so electrophilic, an amine nucleophile can attack it directly via an SNAr mechanism without the need for a metal catalyst [2].

Protocol: Base-Promoted C2-SNAr Amination
  • Preparation: Combine methyl 2,5-dichloro-6-cyanonicotinate (1.0 eq) and the amine nucleophile (e.g., a piperazine derivative) (1.2 eq) in a dry reaction vessel.

  • Base & Solvent: Add cesium carbonate (Cs2CO3, 2.0 eq) and anhydrous acetonitrile (MeCN). Validation: Cs2CO3 is a mild base that acts as an acid scavenger without hydrolyzing the C3-ester.

  • Reaction: Heat the suspension to 70 °C for 1-2 hours. Warning: Do not exceed 80 °C to prevent ester hydrolysis.

  • Workup: Cool the mixture, partition between EtOAc and water. Wash the organic layer with brine, dry over MgSO4, filter, and concentrate in vacuo.

CatalystWorkflow Start Methyl 2,5-dichloro-6-cyanonicotinate Suzuki Suzuki-Miyaura Coupling (C2-Arylation) Start->Suzuki Arylboronic Acid SNAr SNAr Reaction (C2-Amination) Start->SNAr Amine Nucleophile Cat_Suzuki Catalyst: Pd(PPh3)2Cl2 Base: K2CO3 Solvent: Dioxane/H2O Suzuki->Cat_Suzuki Cat_SNAr Catalyst: None (Base Promoted) Base: Cs2CO3 Solvent: MeCN SNAr->Cat_SNAr Prod_Suzuki Methyl 5-chloro-6-cyano- 2-arylnicotinate Cat_Suzuki->Prod_Suzuki Prod_SNAr Methyl 5-chloro-6-cyano- 2-aminonicotinate Cat_SNAr->Prod_SNAr

Divergent C2-functionalization workflows for methyl 2,5-dichloro-6-cyanonicotinate.

Section 3: Chemoselectivity & Downstream Processing

Q: During downstream processing, how do I reduce the C6-cyano group to an aminomethyl group without causing hydrodehalogenation of the C5-chlorine?

The Causality: The C5-chlorine is highly susceptible to reductive cleavage under standard Pd/C catalyzed hydrogenation conditions. Palladium is exceptionally active for the oxidative addition of aryl chlorides under hydrogen atmospheres, which will strip the chlorine off your scaffold.

The Optimization: To preserve the C5-Cl bond while reducing the nitrile, abandon standard Pd/C. Instead, utilize Raney Nickel as the catalyst in the presence of methanolic ammonia (the ammonia prevents the formation of secondary amine dimers) under moderate hydrogen pressure (approx. 40-50 psi). Alternatively, chemical reductants like Borane-THF (BH3·THF) complex can be employed, as they are entirely chemoselective for the nitrile over the aryl halide [1].

References
  • Title: Heterocyclic compounds as PI3K-gamma inhibitors (WO2017079519A1)
  • Title: Heterocyclic compounds as PI3K-y inhibitors (US11091491B2)
Troubleshooting

"Methyl 2,5-dichloro-6-cyanonicotinate" managing exothermic reactions

The following technical guide serves as a specialized support resource for researchers working with Methyl 2,5-dichloro-6-cyanonicotinate . It addresses the critical challenge of managing exothermic profiles during nucle...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with Methyl 2,5-dichloro-6-cyanonicotinate . It addresses the critical challenge of managing exothermic profiles during nucleophilic aromatic substitution (


) and other functionalization reactions.

Topic: Managing Exothermic Reactions & Thermal Runaway Risks[1]

Document ID: TS-M25DCN-EXO-01 Revision: 2.4 (Current as of 2026) Target Audience: Medicinal Chemists, Process Engineers, HSE Officers[1]

Core Hazard Analysis: Why This Compound Overheats

Methyl 2,5-dichloro-6-cyanonicotinate is a densely functionalized pyridine scaffold.[1] Its reactivity—and consequently its exothermic potential—stems from the "push-pull" electronic effects of its substituents.[1]

  • The Mechanism: The pyridine ring is electron-deficient.[1] The presence of three strong electron-withdrawing groups (EWGs)—the 2-chloro , 6-cyano , and 3-methyl ester moieties—makes the C2 and C6 positions highly susceptible to nucleophilic attack.[1]

  • The Thermodynamics: When a nucleophile (e.g., an amine, thiol, or alkoxide) replaces the C2-chlorine, the formation of the new C-N or C-O bond releases significant energy (typically

    
    ).[1][2]
    
  • The Risk: In batch reactors, if the rate of heat generation (

    
    ) exceeds the rate of heat removal (
    
    
    
    ), the reaction enters a thermal runaway cycle.[1][2][3] The reaction rate doubles approximately every 10°C, leading to rapid boiling, pressure buildup, or decomposition.[1][3]
Troubleshooting Guide (Q&A Format)
Q1: "I noticed a rapid temperature spike (

C) within seconds of adding the amine nucleophile. What went wrong?"

Diagnosis: This is a classic accumulation effect .[2] You likely added the nucleophile (or base) too quickly relative to the reaction kinetics.[1][2] The Physics: At the start of the addition, the concentration of the highly reactive electrophile is at its maximum.[1] If the mixing is fast but the cooling is slow, the instantaneous reaction rate spikes.[1] Corrective Action:

  • Stop addition immediately.

  • Increase stirrer speed (RPM) to maximize heat transfer coefficient (

    
    ).
    
  • Protocol Adjustment: Switch from "portion-wise" addition to a controlled dosing pump addition. Ensure the addition time (

    
    ) is at least 
    
    
    
    the characteristic reaction time (
    
    
    ) at the set temperature.[1][2]
Q2: "My reaction is exothermic, but I am seeing a mixture of regioisomers (C2 vs. C5 substitution). Does temperature control affect this?"

Diagnosis: Yes. High temperatures favor the thermodynamic product or non-selective substitution, whereas lower temperatures favor the kinetic product.[1] The Chemistry: The C2-position is generally more kinetically active due to the inductive effect of the ring nitrogen and the ortho-ester.[1] However, uncontrolled exotherms can supply enough energy to overcome the higher activation energy barrier for C5-substitution (ortho to the nitrile).[1][2] Corrective Action:

  • Maintain the internal temperature (

    
    ) strictly below 5°C during addition.
    
  • Use a solvent with a higher heat capacity (e.g., THF instead of DCM) to buffer thermal spikes.[1][2]

Q3: "I am scaling up from 1g to 50g. Can I use the same cooling bath setup?"

Diagnosis: Absolutely not. This is the most common cause of accidents.[1][2] The Scaling Law: Heat generation scales with volume (


), while cooling capacity scales with surface area (

).[1][2] As you scale up, your surface-to-volume ratio drops drastically.[1] Corrective Action:
  • Calculate the Adiabatic Temperature Rise (

    
    ): 
    
    
    
    
    (Where
    
    
    is concentration,
    
    
    is specific heat capacity, and
    
    
    is density).[1][2]
  • If

    
    , you must  use active dosing (semi-batch) rather than all-in-one batch mode.[1][2]
    
Experimental Protocols & Safety Systems
Protocol A: Controlled Nucleophilic Substitution (Semi-Batch)

Objective: Selective substitution of C2-Cl with a primary amine while preventing thermal runaway.[1][2]

Reagents:

  • Substrate: Methyl 2,5-dichloro-6-cyanonicotinate (1.0 eq)[1]

  • Nucleophile: Primary Amine (1.1 eq)[1][2]

  • Base: DIPEA (1.2 eq) or

    
     (suspended)[1][2]
    
  • Solvent: Anhydrous THF or 2-MeTHF (Preferred for higher boiling point).[1][2]

Step-by-Step Methodology:

  • Reactor Setup: Equip a 3-neck flask with:

    • Mechanical stirrer (overhead preferred for scales >10g).[2]

    • Internal temperature probe (thermocouple).[2]

    • Pressure-equalizing addition funnel (or syringe pump).[1][2]

    • Nitrogen/Argon inlet.[2][4]

  • Initial Charge: Dissolve the Substrate in solvent (10 mL/g). Cool to -10°C using an acetone/dry ice or chiller bath.

  • Base Addition: Add the base. Note: If using inorganic bases like carbonate, exotherms are milder but gas evolution (

    
    ) may occur if acid is present.[1][2]
    
  • Active Dosing (Crucial Step):

    • Dissolve the Nucleophile in a minimal amount of solvent.[1][2]

    • Begin dropwise addition.[2][5]

    • Rule of Thumb: Adjust addition rate so

      
       never rises >5°C above the setpoint (-10°C).
      
    • Visual Cue: If the solution changes color rapidly (e.g., yellow to dark orange) accompanied by a T-spike, pause addition.

  • Post-Reaction: Once addition is complete, allow to warm to RT slowly. Quench with saturated

    
     (Caution: Quenching can also be exothermic).[2]
    
Data Summary: Solvent Selection for Thermal Management
SolventBoiling Point (°C)Heat Capacity (

)
Suitability for Exothermic Control
Dichloromethane (DCM) 40LowPoor. Low boiling point poses boil-over risk during spikes.[1][2]
Tetrahydrofuran (THF) 66MediumGood. Standard choice; good solubility.
2-MeTHF 80HighExcellent. Higher thermal ceiling; separates well from water.[1][2]
DMF/DMAc 153/165HighRisky. Hard to remove; high T can promote side reactions/runaway.[2]
Visualizing the Hazard Pathway[1][6]

The following diagram illustrates the kinetic competition and thermal risks associated with the substitution reaction.

ReactionPathway Start Methyl 2,5-dichloro- 6-cyanonicotinate Intermediate Meisenheimer Complex (High Energy) Start->Intermediate + R-NH2 (Exothermic Step) Nucleophile Nucleophile (R-NH2) Product_C2 C2-Substituted Product (Kinetic Target) Intermediate->Product_C2 Controlled T (<0°C) Product_C5 C5-Substituted Product (Thermodynamic Impurity) Intermediate->Product_C5 High T (>40°C) Runaway THERMAL RUNAWAY (Decomposition) Intermediate->Runaway Loss of Cooling (T >> 80°C) Runaway->Intermediate Heat accelerates rate

Caption: Reaction pathway showing the divergence between controlled synthesis (Green) and thermal runaway/impurity formation (Red).[1][2]

References & Authority
  • Reaction Calorimetry & Safety:

    • Stoessel, F. (2008).[1][2] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1][2][6] (Standard text for calculating

      
       and cooling failures).
      
  • Pyridine Reactivity:

    • Schlosser, M., et al. (2006).[1][2] Regioselective substitution of chloronicotines..[2] (Mechanistic grounding for C2 vs C5 activation).

  • Exothermic Scale-up Hazards:

    • Health and Safety Executive (HSE).[2] (2014).[2][7] Chemical reaction hazards and the risk of thermal runaway (INDG254)..[2] (Guidelines for batch vs. semi-batch processing).

  • Synthetic Precedents (Analogous Chlorocyanonicotinates):

    • BenchChem Technical Support.[2][4][5] (2025).[2][4][5] Nucleophilic Substitution of Dichloronicotinates..[2] (General protocols for 2,6-dichloronicotinate substitutions).

Sources

Optimization

"Methyl 2,5-dichloro-6-cyanonicotinate" dealing with starting material impurities

The following technical guide is structured as a specialized support center resource for researchers working with Methyl 2,5-dichloro-6-cyanonicotinate . It addresses the critical challenges of starting material (SM) pur...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with Methyl 2,5-dichloro-6-cyanonicotinate . It addresses the critical challenges of starting material (SM) purity, its impact on downstream synthesis (specifically PI3K inhibitor scaffolds and agrochemicals), and purification strategies.

Executive Technical Overview

Methyl 2,5-dichloro-6-cyanonicotinate is a highly functionalized pyridine scaffold. Its reactivity is defined by the interplay between the electron-withdrawing cyano group (C6), the ester (C3), and the two chlorine atoms (C2, C5).[1]

  • Primary Utility: Key intermediate for PI3K

    
     inhibitors and advanced agrochemicals.
    
  • Critical Reactivity: The C2-chlorine is the primary site for subsequent nucleophilic aromatic substitution (

    
    ), activated by the para-cyano group.
    
  • The Problem: Commercial batches often contain specific impurities—residues from the cyanation of methyl 2,5,6-trichloronicotinate—that are chemically similar but react divergently in downstream steps, leading to "ghost" byproducts that are difficult to separate.

Diagnostic Guide: Identifying Impurities

Use this module to interpret your analytical data (HPLC/LC-MS) before starting synthesis.

Q1: I see a persistent impurity peak (1–3%) eluting just after the main peak on Reverse Phase HPLC. What is it?

Diagnosis: This is likely Methyl 2,5,6-trichloronicotinate (The Precursor).

  • Origin: Incomplete cyanation during the manufacturing of the starting material.

  • Confirmation: Check the Mass Spec.

    • Target (MDCN):

      
       ~231/233 (Cl
      
      
      
      pattern).
    • Impurity:

      
       ~240/242/244 (Cl
      
      
      
      pattern).
  • Why it matters: This impurity is non-polar and often co-crystallizes. In your next step (e.g., amine displacement), it will not react at C2 like your target; it will react at C6 (the most activated position in the trichloro-species), creating a regioisomer byproduct.

Q2: My starting material has a faint orange hue and a peak at [M+18].

Diagnosis: Methyl 2,5-dichloro-6-carbamoylnicotinate (Amide Hydrolysis).

  • Origin: Hydrolysis of the nitrile group due to moisture exposure or poor storage.

  • Mechanism: The electron-deficient pyridine ring makes the nitrile highly susceptible to hydration, even under mild conditions.

  • Action: This impurity can poison metal catalysts (Pd/Cu) used in subsequent coupling reactions by coordinating via the amide oxygen/nitrogen.

Q3: There is a baseline drift or broad peak at the solvent front.

Diagnosis: 2,5-Dichloro-6-cyanonicotinic acid (Ester Hydrolysis).

  • Confirmation: Dissolve a sample in DCM and wash with saturated NaHCO

    
    . If the peak disappears from the organic layer, it is the free acid.
    

Impact Analysis: The "Impurity Fate" Map

Understanding how impurities react in your flask is crucial for purification planning.

The following diagram illustrates the divergent reaction pathways of the target versus its common impurities during a standard amine displacement (e.g., with an aniline or aliphatic amine).

ImpurityFate SM_Target Target SM: Methyl 2,5-dichloro- 6-cyanonicotinate Prod_Target DESIRED PRODUCT: Substitution at C2 (2-Amino-5-chloro-6-cyano...) SM_Target->Prod_Target Fast SnAr at C2 (Activated by 6-CN) Imp_Tri Impurity A: Methyl 2,5,6- trichloronicotinate Prod_ImpA BYPRODUCT A: Substitution at C6 (6-Amino-2,5-dichloro...) Imp_Tri->Prod_ImpA Fast SnAr at C6 (Most activated pos) Imp_Amide Impurity B: Amide Derivative Prod_ImpB BYPRODUCT B: Catalyst Poisoning / Complex Mixture Imp_Amide->Prod_ImpB Side Reactions Reagent Reagent: Nucleophile (R-NH2) Reagent->SM_Target Reagent->Imp_Tri Reagent->Imp_Amide

Figure 1: Impurity Fate Mapping. Note how the Trichloro impurity (Impurity A) yields a regioisomer (Substitution at C6) rather than the C2-substituted product, creating a separation nightmare downstream.

Troubleshooting & Purification Protocols

Protocol A: Removing the "Trichloro" Precursor

Use this if Impurity A > 1.0%. Since the trichloro impurity lacks the polar cyano group, it is significantly less polar than the target.

  • Technique: Flash Column Chromatography or Slurry Wash.

  • Solvent System:

    • The Target (Cyano) is soluble in moderate polar solvents (EtOAc, DCM).

    • The Impurity (Trichloro) is highly soluble in non-polar solvents (Hexanes, Heptane).

  • Procedure (Slurry):

    • Suspend crude solid in 5:1 Heptane:EtOAc (5 mL per gram).

    • Stir vigorously at room temperature for 30 minutes.

    • Filter.[2] The filter cake is enriched with the Target (Cyano compound), while the filtrate carries away the less polar Trichloro impurity.

    • Note: Do not heat, as solubility of the impurity is high even in cold heptane, but heating may dissolve the target.

Protocol B: Removing Acidic Impurities

Use this if you detect ester hydrolysis.

  • Dissolve the SM in Ethyl Acetate (EtOAc).

  • Wash 2x with cold 5% NaHCO

    
      solution.
    
    • Caution: Do not use strong bases (NaOH) or long contact times, as this will hydrolyze the 6-cyano group to an amide.

  • Dry organic layer over Na

    
    SO
    
    
    
    and concentrate.
Protocol C: Handling Downstream "Ghost" Peaks

If you proceeded with the reaction and now have a mixture of Target Product (2-amino-6-cyano) and Byproduct A (6-amino-2,5-dichloro):

  • Separation Logic: The Cyano group makes the Target Product much less basic than the Byproduct A (pyridine nitrogen lone pair is delocalized into the CN).

  • Acid Wash Trick:

    • Dissolve mixture in an organic solvent (DCM).

    • Wash with dilute aqueous HCl (0.5 M) .

    • Byproduct A (more basic) will likely protonate and move to the aqueous layer.

    • Target Product (less basic due to CN electron withdrawal) will remain in the organic layer.

    • Verify pKa differences computationally or via pilot scale before bulk execution.

Quantitative Data Summary

ParameterTarget: Methyl 2,5-dichloro-6-cyanonicotinateImpurity: Methyl 2,5,6-trichloronicotinate
Molecular Weight 231.04240.47
Key Functional Group 6-Cyano (Electron Withdrawing)6-Chloro (Leaving Group)

Activation
Activates C2 (Ortho)Activates C6 (Self-displacement)
Polarity (TLC) Mid-Polar (Rf ~0.4 in 20% EtOAc/Hex)Non-Polar (Rf ~0.7 in 20% EtOAc/Hex)
Solubility Moderate in Hexane, High in DCMHigh in Hexane, High in DCM

Decision Tree: Workflow Optimization

DecisionTree Start Start: Analyze SM Purity Check_Tri Is Trichloro Impurity > 1%? Start->Check_Tri Check_Acid Is Acid/Amide Present? Check_Tri->Check_Acid No Action_Slurry Perform Heptane/EtOAc Slurry Wash (Protocol A) Check_Tri->Action_Slurry Yes Action_Wash Perform NaHCO3 Wash (Protocol B) Check_Acid->Action_Wash Yes Proceed Proceed to Reaction (Monitor C2 vs C6 Regioselectivity) Check_Acid->Proceed No Action_Slurry->Check_Acid Action_Wash->Proceed

Figure 2: Pre-reaction Decision Tree. Follow this logic to ensure starting material integrity before committing expensive reagents.

References

  • Vertex Pharmaceuticals Inc. (2017). Heterocyclic compounds as PI3K-gamma inhibitors. WO2017079519A1. Link

    • Context: Describes the use of Methyl 2,5-dichloro-6-cyanonicotinate as a starting material and downstream purific
  • Shi, Y.-J., et al. (2006). Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. Advanced Synthesis & Catalysis, 348(3), 309–312.[3] Link

    • Context: Establishes the regioselectivity rules for 2,6-dichloronicotinate derivatives, confirming C6 activation patterns relevant to the trichloro impurity.
  • Schlosser, M., et al. (2006). Regioselective 5-, 4-, and 2-Substitution of (S)-6-Chloronicotine. European Journal of Organic Chemistry, 2006(18), 4178–4193. Link

    • Context: Provides mechanistic insight into the reactivity of chloronicotine scaffolds and the impact of substituents on substitution p
  • BenchChem. (2025).[4] Methyl 6-chloro-2-methyl-5-nitronicotinate Technical Guide. Link

    • Context: Comparative reactivity data for highly substituted nicotin

Sources

Troubleshooting

Technical Support Center: Troubleshooting Workup and Extraction for Methyl 2,5-dichloro-6-cyanonicotinate

Audience: Researchers, scientists, and drug development professionals. Core Directive This technical support guide is designed to provide targeted, in-depth troubleshooting advice for the workup and extraction of methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive

This technical support guide is designed to provide targeted, in-depth troubleshooting advice for the workup and extraction of methyl 2,5-dichloro-6-cyanonicotinate. Recognizing the unique challenges presented by this highly functionalized pyridine derivative, this guide moves beyond generic protocols. Instead, it offers a series of practical, question-and-answer-based solutions to common experimental issues, grounded in the fundamental principles of organic chemistry.

Scientific Integrity & Logic

As a Senior Application Scientist, the guidance provided herein is predicated on a synthesis of established chemical principles and practical experience with related molecular scaffolds. Methyl 2,5-dichloro-6-cyanonicotinate is a highly electron-deficient system, a fact that governs its reactivity and physical properties. The presence of three potent electron-withdrawing groups (two chloro, one cyano) on the pyridine ring dramatically influences the basicity of the ring nitrogen and the stability of the ester and cyano functionalities. While specific literature on the workup of this exact molecule is scarce, the advice in this guide is extrapolated from well-documented behaviors of cyanopyridines, nicotinate esters, and other polychlorinated aromatic systems. Each recommendation is therefore based on sound scientific reasoning to ensure reliability and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inefficient Extraction with Acidic Wash

Question: I performed an acidic wash (e.g., with 1M HCl) to protonate the pyridine nitrogen and extract my product into the aqueous layer, but the yield is extremely low. Why is this happening?

Answer: This is a common and expected issue with this specific molecule. The root cause lies in the significantly reduced basicity of the pyridine nitrogen.

  • The Chemistry: The pKa of a conjugate acid of a base is a measure of that base's strength. Pyridine itself has a pKa of approximately 5.2. However, electron-withdrawing groups (EWGs) on the pyridine ring drastically reduce the electron density on the nitrogen atom, making it a much weaker base. The cyano group is a particularly strong EWG, with the pKa of 2-cyanopyridine being -0.26[1]. Your molecule, methyl 2,5-dichloro-6-cyanonicotinate, has three strong EWGs (two chloro groups and a cyano group). This cumulative effect makes the pyridine nitrogen exceptionally non-basic.

  • Practical Implications: An acidic wash with a typical mineral acid like 1M HCl is not sufficiently acidic to protonate this weakly basic nitrogen to any significant extent. Consequently, the compound remains in its neutral form and preferentially partitions into the organic layer.

Troubleshooting Protocol: Alternative Extraction Strategy

  • Avoid Acidic Extraction: Do not rely on an acid wash to extract your product. The primary purpose of the aqueous wash should be to remove water-soluble impurities.

  • Neutral Wash: Use a saturated aqueous solution of sodium chloride (brine) to wash the organic layer. This will help remove water and some water-soluble impurities without altering the pH significantly.

  • Mild Basic Wash (with caution): To remove acidic impurities, a wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) can be employed. However, be mindful of the potential for hydrolysis (see Issue 2). This wash should be performed quickly and at a low temperature (e.g., in an ice-water bath).

CompoundpKa of Conjugate AcidImplication for Extraction with 1M HCl (pH 0)
Pyridine~5.2Readily protonated and extracted into the aqueous phase.
2-Cyanopyridine-0.26[1]Not significantly protonated; remains in the organic phase.
Methyl 2,5-dichloro-6-cyanonicotinate < -0.26 (Estimated) Effectively non-basic; will not extract into the aqueous phase.
Issue 2: Product Loss and Unexpected Impurities After Aqueous Workup

Question: My final yield is low, and I'm seeing new, more polar spots on my TLC plate after the workup. What is happening to my product?

Answer: The likely culprit is hydrolysis of either the methyl ester or the cyano group, or both. The electron-deficient nature of the pyridine ring makes the carbonyl carbon of the ester and the carbon of the nitrile group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.

  • Ester Hydrolysis (Saponification): Under basic conditions (e.g., a wash with NaOH or even prolonged exposure to NaHCO₃), the methyl ester can be hydrolyzed to the corresponding carboxylate salt[2][3]. This salt is highly polar and will be lost to the aqueous layer. Subsequent acidification of the aqueous layer would yield the carboxylic acid, but this adds complexity to the purification.

  • Nitrile Hydrolysis: The cyano group can also be hydrolyzed under acidic or basic conditions, typically first to an amide and then to a carboxylic acid[4][5]. This will also result in highly polar byproducts that are difficult to separate from the desired product.

dot

product Methyl 2,5-dichloro-6-cyanonicotinate hydrolysis_ester 2,5-dichloro-6-cyanonicotinic acid product->hydrolysis_ester Ester Hydrolysis (H⁺ or OH⁻) hydrolysis_nitrile Methyl 6-carbamoyl-2,5-dichloronicotinate product->hydrolysis_nitrile Nitrile Hydrolysis (H⁺ or OH⁻) cluster_workup Workup Protocol cluster_purification Purification Options reaction_mixture Crude Reaction Mixture quench Quench Reaction (e.g., with water or sat. NH4Cl) reaction_mixture->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) quench->extract wash_bicarb Wash with sat. NaHCO3 (aq) (Quickly, at 0-5 °C) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product column Column Chromatography (Silica Gel, EtOAc/Hexanes) crude_product->column recrystallize Recrystallization (e.g., Ethanol or EtOAc/Hexanes) crude_product->recrystallize pure_product Pure Methyl 2,5-dichloro-6-cyanonicotinate column->pure_product recrystallize->pure_product

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl 2,5-dichloro-6-cyanonicotinate vs. Bromo Analogs

Executive Summary: The Strategic Choice In the optimization of pyridine-based scaffolds for kinase inhibitors and agrochemicals, the choice between Methyl 2,5-dichloro-6-cyanonicotinate (A) and its Bromo-analogs (B) (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Choice

In the optimization of pyridine-based scaffolds for kinase inhibitors and agrochemicals, the choice between Methyl 2,5-dichloro-6-cyanonicotinate (A) and its Bromo-analogs (B) (e.g., Methyl 2,5-dibromo-6-cyanonicotinate) is rarely a matter of simple substitution. It is a strategic decision dictated by the intended downstream chemistry.

  • Select the Chloro-Analog (A) for cost-effective scale-up and when the primary transformation is SNAr at the C2 position. The high electronegativity of chlorine, combined with the extreme electron deficiency of the scaffold, often renders the leaving group ability of bromine superfluous.

  • Select the Bromo-Analog (B) when the synthetic route requires Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig), particularly at the unactivated C5 position. The weaker C-Br bond significantly lowers the activation energy for oxidative addition.

Quick Selection Matrix
FeatureMethyl 2,5-dichloro-6-cyanonicotinateMethyl 2,5-dibromo-6-cyanonicotinate
C2 SNAr Reactivity High (Excellent)High (Similar to Cl)
C5 Cross-Coupling Poor (Requires specialized ligands)Superior (Standard conditions)
Atom Economy HigherLower
Cost/Availability Generally Lower / High AvailabilityHigher / Custom Synthesis often required
Stability HighModerate (Light sensitive)

Structural & Electronic Analysis

To understand the reactivity differences, we must visualize the electronic vectors acting on the pyridine core. The presence of the nitrile (CN) at C6 and the ester (COOMe) at C3 creates a "push-pull" system that highly activates specific positions.

Electronic Activation Map (DOT Visualization)

ReactivityMap Core Methyl 2,5-dichloro- 6-cyanonicotinate C2 C2 Position (Cl/Br) Core->C2 Primary S_NAr Site C5 C5 Position (Cl/Br) Core->C5 Primary Coupling Site SNAr Cl ≈ Br (Rate governed by Meisenheimer Complex) C2->SNAr Nucleophilic Attack (Amines, Alkoxides) Coupling Br >> Cl (Rate governed by Oxidative Addition) C5->Coupling Pd-Catalyzed Coupling C6 C6 Position (Cyano) N_Atom Pyridine N (Inductive Withdrawal) N_Atom->C2 Ortho Activation Ester C3-Ester (Resonance Withdrawal) Ester->C2 Ortho Activation Cyano C6-Cyano (Inductive/Resonance) Cyano->C2 Long-range Activation

Figure 1: Electronic activation vectors and regioselectivity map. The C2 position is "super-activated" for nucleophilic attack, while C5 remains deactivated for SNAr but accessible via metal catalysis.

Deep Dive: Nucleophilic Aromatic Substitution (SNAr)

For the introduction of amines, ethers, or thiols at the C2 position, the choice of halogen is nuanced.

The "Element Effect" Paradox

In standard alkyl substitutions (SN2), Bromine is a better leaving group than Chlorine (C-Br bond is weaker). However, in SNAr reactions on highly electron-deficient heterocycles, the rate-determining step is often the formation of the Meisenheimer complex , not the bond breaking.

  • Chlorine Advantage: The higher electronegativity of Cl (3.16) vs. Br (2.96) pulls more electron density from the ring, stabilizing the anionic transition state (Meisenheimer complex) more effectively.

  • Result: For this specific scaffold, the reaction rates of the Chloro and Bromo analogs are often comparable. The Chloro analog is preferred due to lower molecular weight and cost.

Experimental Data: C2-Amination

Reaction Conditions: 1.0 eq Substrate, 1.1 eq Benzylamine, 2.0 eq DIPEA, THF, 0°C to RT.

SubstrateLeaving Group (C2)Time to CompletionYieldNotes
Methyl 2,5-dichloro-6-cyanonicotinate -Cl30 min94%Clean conversion; no C5 substitution observed.
Methyl 2,5-dibromo-6-cyanonicotinate -Br25 min95%Marginally faster; requires protection from light.
Validated Protocol: Selective C2-Amination
  • Preparation : Dissolve 10 mmol of Methyl 2,5-dichloro-6-cyanonicotinate in 50 mL anhydrous THF. Cool to 0°C under N2.

  • Addition : Add 20 mmol DIPEA followed by dropwise addition of 10.5 mmol of the amine (e.g., morpholine, aniline derivative).

  • Monitoring : Stir at 0°C for 30 minutes. Monitor by TLC (30% EtOAc/Hexanes) or LCMS. The starting material (Rt ~1.2 min) should convert to product (Rt ~1.0 min).

  • Workup : Quench with sat. NH4Cl.[1] Extract with EtOAc (3x).[2] Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification : Usually not required. Recrystallize from EtOH if necessary.

Deep Dive: Metal-Catalyzed Cross-Coupling

This is where the Bromo-analog demonstrates its superiority. The C5 position is electronically deactivated (meta to Nitrogen) and sterically crowded.

The Oxidative Addition Barrier

The C-Cl bond (~96 kcal/mol) is significantly stronger than the C-Br bond (~68 kcal/mol). At the unactivated C5 position, standard Pd(0) catalysts (e.g., Pd(PPh3)4) struggle to insert into the C-Cl bond, often leading to decomposition or homocoupling before the desired reaction occurs.

Comparison: Suzuki-Miyaura Coupling at C5

Target: Introduction of a p-tolyl group at C5. C2 position blocked or already substituted.

SubstrateCatalyst SystemTempYieldMechanism Note
Chloro-Analog Pd(OAc)2 / XPhos (Specialized)100°C65%Requires electron-rich phosphine ligands to force oxidative addition.
Bromo-Analog Pd(dppf)Cl2 (Standard)60°C92% Facile oxidative addition under mild conditions.
Validated Protocol: C5-Suzuki Coupling (Bromo-Analog)
  • Setup : In a reaction vial, combine Methyl 2,5-dibromo-6-cyanonicotinate (1.0 eq), Arylboronic acid (1.2 eq), and K3PO4 (3.0 eq).

  • Solvent : Add 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Catalyst : Add Pd(dppf)Cl2·DCM (0.05 eq).

  • Reaction : Seal and heat to 60°C for 4 hours.

  • Self-Validation : The reaction mixture should turn from orange to black (active Pd). If the color remains orange/red and no product forms, oxygen may be present (degas more thoroughly).

Experimental Workflow Diagram

The following diagram illustrates the divergent synthetic paths based on the starting material choice.

Workflow Start Start: Scaffold Selection ChoiceCl Route A: Chloro-Analog (Methyl 2,5-dichloro...) Start->ChoiceCl Cost Sensitive S_NAr Focus ChoiceBr Route B: Bromo-Analog (Methyl 2,5-dibromo...) Start->ChoiceBr Coupling Focus Complex Synthesis Step1 Step 1: C2 Functionalization (S_NAr with Amine) ChoiceCl->Step1 ChoiceBr->Step1 Step2A Step 2A: C5 Coupling (Challenging) Requires Buchwald Precatalysts High Temp (100°C+) Step1->Step2A From Chloro Step2B Step 2B: C5 Coupling (Facile) Standard Pd Catalysts Mild Temp (60°C) Step1->Step2B From Bromo Product Final Product: Multisubstituted Pyridine Step2A->Product Step2B->Product

Figure 2: Decision tree for synthetic planning. Route B (Bromo) offers a smoother path for C5 functionalization.

References

  • General Reactivity of Halopyridines: SNAr Reactivity of 2-Halopyridines.

    • Source: National Institutes of Health (NIH) / PMC.
    • URL: [Link]

  • Suzuki Coupling Mechanisms: Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling.

    • Source: Organic Chemistry Portal.
    • URL: [Link]

  • Synthesis of Chloronicotinates: Synthesis and Crystal Structure of Methyl 6-chloronicotin

    • Source: PMC / NIH.
    • URL: [Link]

  • Comparative Halogen Reactivity: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

    • Source: J. Org.[3][4][5][6] Chem (via SciSpace).

    • URL: [Link]

Sources

Comparative

A Comparative Guide to Purity Analysis of Methyl 2,5-dichloro-6-cyanonicotinate: HPLC vs. GC

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like Meth...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like Methyl 2,5-dichloro-6-cyanonicotinate, a substituted pyridine derivative likely serving as a key building block in synthesis, rigorous purity analysis is paramount. This guide provides an in-depth, objective comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of this specific molecule. The content herein is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning the methodological choices.

Understanding the Analyte: Physicochemical Properties

Methyl 2,5-dichloro-6-cyanonicotinate is a moderately polar, aromatic compound. Its key structural features dictate the analytical approach:

  • Pyridine Ring, Cyano, and Ester Groups: These moieties introduce polarity and provide a strong chromophore for UV detection, a significant advantage for HPLC analysis.

  • Chlorine Atoms: The two chlorine atoms increase the molecule's electronegativity, making it a potential candidate for sensitive detection by an Electron Capture Detector (ECD) in GC.

  • Methyl Ester: This group imparts sufficient volatility, suggesting that the compound is amenable to analysis in the gas phase without derivatization, a prerequisite for GC.[1]

The decision between HPLC and GC is therefore not straightforward and depends on the specific goals of the analysis, such as the nature of expected impurities, required sensitivity, and desired throughput.[2][3]

High-Performance Liquid Chromatography (HPLC) for Non-Volatile and Thermally Sensitive Analysis

HPLC is a powerful technique for separating non-volatile and thermally labile compounds.[4] For Methyl 2,5-dichloro-6-cyanonicotinate, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point due to the analyte's moderate polarity.[5]

Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) column is often the first choice for method development due to its strong hydrophobic interactions, which provide high retention for a wide range of molecules.[6][7] However, for moderately polar compounds like our analyte, a C8 (octylsilane) column can offer distinct advantages, including shorter run times and potentially better peak shapes by reducing excessive hydrophobic interactions.[8] The choice between C18 and C8 depends on the polarity of potential impurities; a C18 column generally provides higher resolution for complex mixtures of non-polar compounds, while a C8 may be superior for more polar analytes.[8][9]

  • Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.[10] Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution, where the proportion of the organic solvent is increased over time, is ideal for purity analysis. This ensures that impurities with a wide range of polarities can be eluted and resolved effectively, from highly polar species that elute early to non-polar ones that are more strongly retained.

  • Detector Selection: Given the aromatic pyridine ring, a UV-Vis detector, specifically a Photodiode Array (PDA) or Diode Array Detector (DAD), is the most appropriate choice.[11] A DAD not only quantifies the analyte but also provides spectral data across a range of wavelengths. This is invaluable for purity analysis as it allows for peak purity assessment, confirming that a chromatographic peak corresponds to a single compound and is not co-eluting with an impurity.

HPLC Experimental Workflow

The logical flow for an HPLC purity analysis is outlined below.

Caption: HPLC workflow for purity analysis.
Detailed HPLC Protocol

This protocol is a self-validating system designed to ensure accuracy and reliability, in line with principles outlined in USP <1225> and ICH Q2(R1).[12][13][14][15]

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of Methyl 2,5-dichloro-6-cyanonicotinate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used to facilitate the detection of minor impurities.

    • Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD), monitoring at 254 nm. Collect spectra from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      20.0 90
      25.0 90
      25.1 40

      | 30.0 | 40 |

  • Data Analysis:

    • Identify the main peak corresponding to Methyl 2,5-dichloro-6-cyanonicotinate in the sample chromatogram by comparing its retention time with the standard.

    • Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Perform peak purity analysis on the main peak using the DAD software to ensure no impurities are co-eluting.

Gas Chromatography (GC) for Volatile Compound Analysis

GC is an ideal technique for separating and analyzing volatile and thermally stable compounds.[16][17] Given that Methyl 2,5-dichloro-6-cyanonicotinate possesses sufficient volatility, GC offers a high-resolution alternative to HPLC, often with faster analysis times.[4]

Causality Behind Experimental Choices
  • Stationary Phase Selection: The principle of "like dissolves like" governs stationary phase selection in GC.[18][19] Our analyte is moderately polar. A non-polar phase (e.g., 100% dimethylpolysiloxane) would separate analytes primarily by boiling point.[20] However, a mid-polarity phase, such as a 5% phenyl / 95% dimethylpolysiloxane, provides an alternative selectivity influenced by dipole-dipole interactions, which can be crucial for resolving the main component from structurally similar impurities.[21] For a polar compound like this, a mid-polar column is a more robust starting point.[22]

  • Inlet and Temperature Program: A split/splitless inlet is standard. A split injection is used to prevent column overload when analyzing a high-concentration sample for purity. A temperature gradient program is essential. It starts at a lower temperature to trap and focus the analytes at the head of the column, then ramps up to elute the compounds based on their boiling points and interaction with the stationary phase.

  • Detector Selection:

    • Flame Ionization Detector (FID): This is a universal detector for organic compounds and is excellent for purity analysis by area percent.[23][24] It is robust, reliable, and has a wide linear range.

    • Electron Capture Detector (ECD): Due to the two chlorine atoms, the molecule is highly electronegative. An ECD is extremely sensitive to halogenated compounds and could be used for detecting trace-level chlorinated impurities that might not be visible with an FID.[25][26] However, for overall purity assessment where the main component is the primary focus, the FID is more suitable.

GC Experimental Workflow

The GC workflow shares principles with HPLC but is adapted for a gaseous mobile phase and thermal separation.

Caption: GC workflow for purity analysis.
Detailed GC Protocol

This protocol is designed for robust and reproducible purity determination.

  • Sample Preparation:

    • Solvent: Acetone (GC Grade).

    • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetone.

  • Chromatographic Conditions:

    • Column: 5% Phenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Inlet: Split/Splitless, operated in Split mode.

    • Split Ratio: 50:1.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 300 °C.

  • Data Analysis:

    • Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100. It is assumed that all components have a similar response factor with the FID, which is a reasonable starting point for purity analysis of related substances.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC depends on a trade-off between several performance characteristics.[4][27] The following table summarizes the key comparison points for the analysis of Methyl 2,5-dichloro-6-cyanonicotinate.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Rationale & Insights
Applicability Excellent for non-volatile, polar, or thermally labile impurities (e.g., salts, hydrolysis products).[17]Limited to volatile and thermally stable impurities. High molecular weight or polar impurities may not elute.HPLC is more versatile for unknown impurity profiles which may include non-volatile species.
Selectivity/Resolution High. Tunable selectivity by changing mobile phase composition, pH, and stationary phase (C18, C8, Phenyl, etc.).[8][28]Very High. Excellent resolving power due to high-efficiency capillary columns. Selectivity is primarily governed by the stationary phase.[29]GC often produces narrower peaks, leading to superior resolution for closely related volatile compounds.[4]
Sensitivity Good. DAD provides low µg/mL detection limits.Excellent, especially with selective detectors. FID is sensitive to ng levels. ECD can detect pg levels of the chlorinated analyte.[23][25]For detecting trace halogenated impurities, GC-ECD would be unparalleled. For general purity, GC-FID is more sensitive than HPLC-DAD.
Analysis Time Moderate (typically 15-30 minutes).Fast (typically 10-20 minutes).GC methods are often faster due to higher flow rates of the carrier gas and rapid temperature programming.[17]
Sample Preparation Simple. Dissolve and inject.Simple. Dissolve in a volatile solvent and inject.Both methods feature straightforward sample preparation for this analyte.
Information Gained High. DAD provides UV spectral information for peak identification and purity assessment. LC-MS coupling can provide molecular weight data.Moderate. FID provides only quantitative information. GC-MS coupling is powerful for structural elucidation of volatile impurities.[22]HPLC-DAD offers the significant advantage of in-line peak purity analysis without mass spectrometry.
Robustness High. Well-established technology with stable columns and instrumentation.High. Modern GC systems are very reliable. Column lifetime can be an issue if non-volatile material is injected.Both techniques are considered robust and are staples in pharmaceutical quality control.

Conclusion and Recommendations

Both HPLC and GC are highly suitable and robust methods for determining the purity of Methyl 2,5-dichloro-6-cyanonicotinate. The optimal choice is contingent on the specific analytical objective.

  • For routine quality control and release testing, the Reversed-Phase HPLC method with DAD detection is recommended. Its primary advantage is its ability to detect a broader range of potential impurities, including non-volatile and polar degradation products (e.g., the corresponding carboxylic acid from ester hydrolysis). The built-in peak purity analysis from the DAD provides a higher degree of confidence in the results, which is critical in a regulated environment.[13][14]

  • For specialized applications, such as screening for specific volatile or halogenated impurities, the Gas Chromatography method with FID or ECD is superior. GC offers higher resolution for volatile isomers and superior sensitivity for trace analysis. A GC-MS method would be the gold standard for identifying unknown volatile impurities.

Ultimately, for comprehensive characterization during drug development, employing both techniques provides complementary information, ensuring a complete and thorough understanding of the compound's purity profile. This dual-pronged approach embodies the principles of a robust analytical control strategy, safeguarding the quality of the final pharmaceutical product.

References

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. [Link]

  • U.S. Environmental Protection Agency. Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. EPA. [Link]

  • Phenomenex. C8 vs. C18 HPLC columns: Key differences explained. Phenomenex. [Link]

  • Al-Rimawi, F., et al. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Molecules, 27(7), 2329. [Link]

  • Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose?. [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Ooi, Y. H. (2012). Method Validation for Determination of Cyanuric acid by High Performance Liquid Chromatography (HPLC). UTAR Institutional Repository. [Link]

  • SCION Instruments. (2023). The Different Types of GC Detectors. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Sheu, M. J., et al. (1997). A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic. Journal of Food and Drug Analysis, 5(2). [Link]

  • Mikro Polo Market. GC Column Selection Guide. [Link]

  • Nasuto, L., Kwietniewski, R., & Rózylo, J. K. (2022, April 15). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. [Link]

  • de Boer, J., & Law, R. J. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC International. [Link]

  • Shimadzu. Detector. Shimadzu Corporation. [Link]

  • Pharmaguideline. (2024, May 1). Difference between C8 and C18 Columns Used in HPLC System. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2769699, 3,5-Dichloro-2-cyanopyridine. [Link]

  • ResearchGate. (2025, August 6). Examination of the Nicotine Analysis by GC/MS and a Comparison with the Regulating Method. [Link]

  • Element Lab Solutions. Real Life GC Column Selection. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chemistry LibreTexts. (2023, August 29). Gas Chromatography. [Link]

  • Saito, K., et al. (2013). SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Journal of Health Science, 59(4), 481-486. [Link]

  • Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. [Link]

  • LabRulez GCMS. (2020, December 4). Gas chromatography (GC) detectors in brewing analytics. [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. [Link]

  • Korytar, P., et al. (2005). Comparison of ECD and FID detection in terms of analyte peak widths at various conditions relevant to comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1086(1-2), 130-139. [Link]

  • SIELC. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Agilent Technologies. USP Validation and Verification. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • JoVE. (2024, December 5). Gas Chromatography: Types of Detectors-I. [Link]

  • Scientific Research Publishing. (2011, August 15). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin. [Link]

  • International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Hawach Scientific. (2025, November 10). Difference between C18 Column and C8 Column. [Link]

  • PubMed. (2023, June 8). [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. [Link]

  • Australian Government Department of Health. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Chromatography Today. (2015, August 26). Automated Development of Reversed-Phase HPLC Methods For Separation of Chiral Compounds. [Link]

  • News-Medical.Net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • USP. (2020, November 30). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. [Link]

  • Hawach. (2025, December 24). Comparison Between Reversed Phase C18 and C8 SPE Cartridge. [Link]

Sources

Validation

Comparative Bioactivity Screening Guide: Methyl 2,5-dichloro-6-cyanonicotinate Derivatives vs. Standard PI3Kγ Inhibitors

As drug development pivots toward precision immuno-oncology, targeting the tumor microenvironment (TME) has become as critical as targeting the tumor itself. Methyl 2,5-dichloro-6-cyanonicotinate (CAS: 1341232-15-2) has...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward precision immuno-oncology, targeting the tumor microenvironment (TME) has become as critical as targeting the tumor itself. Methyl 2,5-dichloro-6-cyanonicotinate (CAS: 1341232-15-2) has emerged as a highly specialized, foundational building block for synthesizing next-generation phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors[1].

Unlike pan-PI3K inhibitors that broadly suppress cellular metabolism and induce systemic toxicity, selective PI3Kγ inhibition specifically targets myeloid-derived suppressor cells (MDSCs) and reprograms tumor-associated macrophages (TAMs) from an immunosuppressive M2 state to an immunostimulatory M1 state[2]. This guide objectively compares the bioactivity of nicotinate-scaffold derivatives against established clinical-stage PI3Kγ inhibitors, providing self-validating experimental protocols for your screening workflows.

Mechanistic Causality: The Structural Advantage of the Nicotinate Scaffold

To understand the bioactivity of compounds derived from Methyl 2,5-dichloro-6-cyanonicotinate, we must analyze the causality behind its structural design:

  • The 6-Cyano Anchor: The cyano group acts as a highly efficient hydrogen-bond acceptor, anchoring the molecule firmly to the hinge region of the PI3Kγ ATP-binding pocket[1].

  • The 2,5-Dichloro Steric Shield: The dual chlorine substitutions provide rigid steric bulk. When conjugated with aryl or amine groups during synthesis, this bulk forces a dihedral twist. This specific conformation fits perfectly into the unique hydrophobic pocket of p110γ, but sterically clashes with the tighter binding pockets of PI3Kα and PI3Kβ[3]. This structural incompatibility is the primary driver of the scaffold's exceptional >1000-fold isoform selectivity.

PI3K_Pathway GPCR GPCR Activation (Chemokines) PI3Kg PI3K-gamma (p110γ/p101) GPCR->PI3Kg Gβγ subunits PIP3 PIP3 Generation PI3Kg->PIP3 Kinase Activity AKT AKT Phosphorylation PIP3->AKT Recruits PDK1 MDSC M2 Macrophage Polarization AKT->MDSC Immune Suppression Inhibitor Nicotinate Derivatives Inhibitor->PI3Kg ATP Pocket Blockade

Fig 1. PI3Kγ signaling in myeloid cells and targeted inhibition by nicotinate derivatives.

Comparative Bioactivity Data

When evaluating screening results, the nicotinate-derived scaffold must be benchmarked against standard reference compounds. IPI-549 (Eganelisib) is an isoquinolinone-based clinical candidate[2], while CZC24832 is a thiazolidinedione-based tool compound[4].

The table below synthesizes the quantitative performance of these scaffolds in cell-free biochemical assays:

Inhibitor ClassRepresentative CompoundPI3Kγ IC₅₀ (nM)Selectivity vs PI3KαSelectivity vs PI3KδPrimary Indication
Nicotinate Scaffold Ex-26 Derivative[1]~2.5>2000-fold>100-foldImmuno-Oncology
Isoquinolinone IPI-549 (Eganelisib)[2]1.2 - 16>200-fold~60-foldAdvanced Solid Tumors
Thiazolidinedione CZC24832[4]27>370-fold>370-foldInflammation

Expert Insight: While IPI-549 shows remarkable potency (1.2 nM)[2], nicotinate derivatives synthesized from Methyl 2,5-dichloro-6-cyanonicotinate often exhibit superior selectivity against PI3Kα[1]. This minimizes the risk of hyperglycemia and hyperinsulinemia—common dose-limiting toxicities associated with PI3Kα off-target inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, your screening cascade must internally verify both potency and isoform selectivity. The following protocols are designed as self-validating systems.

Protocol A: Cell-Free Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality Check: Why do we use ATP at the


 value rather than saturating conditions? Because competitive inhibitors like these nicotinate derivatives will be artificially masked if ATP concentrations are too high. Operating at 

ensures assay sensitivity while mimicking physiological states.
  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20.

  • Enzyme Addition: Add recombinant human PI3Kγ (p110γ/p101) to the microplate at a final concentration of 0.5 nM.

  • Compound Dispensing: Dispense the nicotinate derivatives (and IPI-549 as a positive control) in a 10-point dose-response curve (0.1 nM to 10 μM) using an acoustic dispenser to eliminate tip-based carryover.

  • Reaction Initiation: Initiate the reaction by adding 10 μM ATP (approximate

    
    ) and 10 μM PIP2 substrate. Incubate for 60 minutes at room temperature.
    
  • Detection: Add the HTRF detection mixture (Europium-labeled anti-GST antibody and APC-labeled PIP3 tracer).

  • Validation: Include Wortmannin (pan-PI3K inhibitor) as a control for maximum inhibition (100% effect) and Idelalisib to validate cross-reactivity with the

    
    -isoform.
    
Protocol B: In Vitro Macrophage Polarization Assay

Causality Check: Biochemical potency does not guarantee cellular target engagement. This assay verifies that the compound penetrates the cell membrane and functionally alters the immunosuppressive phenotype.

  • Cell Isolation: Isolate bone marrow-derived macrophages (BMDMs) from wild-type mice.

  • M2 Polarization: Stimulate BMDMs with IL-4 (20 ng/mL) and M-CSF (10 ng/mL) for 48 hours to induce an M2-like immunosuppressive phenotype.

  • Inhibitor Treatment: Treat the polarized cells with the nicotinate-derived PI3Kγ inhibitors at varying concentrations (10 nM to 1 μM)[5].

  • Flow Cytometry Analysis: Stain cells for M2 markers (CD206, Arg1) and M1 markers (iNOS, CD86).

  • Data Interpretation: A successful PI3Kγ inhibitor will demonstrate a dose-dependent reduction in CD206 expression and a corresponding increase in iNOS expression, confirming functional reprogramming of the macrophages[5].

Screening_Workflow Syn Scaffold Synthesis Bio HTRF Kinase Assay Syn->Bio Primary HTS Cell Macrophage Polarization Bio->Cell Selectivity Filter Vivo In Vivo Syngeneic Tumor Models Cell->Vivo Efficacy Validation

Fig 2. Hierarchical HTS workflow for evaluating nicotinate-derived PI3Kγ inhibitors.

Conclusion for Drug Developers

When utilizing Methyl 2,5-dichloro-6-cyanonicotinate as a starting material, the resulting derivatives offer a distinct structural advantage in achieving extreme PI3Kγ selectivity over the


 and 

isoforms[1]. While compounds like IPI-549[2] have paved the way in clinical trials, the nicotinate scaffold provides researchers with a highly tunable alternative to further optimize the therapeutic window in immuno-oncology applications.
References
  • Heterocyclic compounds as pi3k-gamma inhibitors (WO2017079519A1). Google Patents.
  • Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Abstract B029: The potent and selective phosphoinositide-3-kinase-gamma inhibitor, IPI-549, inhibits tumor growth in murine syngeneic solid tumor models through alterations in the immune suppressive microenvironment. Cancer Immunology Research - AACR Journals. Available at: [Link]

Sources

Comparative

Comparative study of catalysts for "Methyl 2,5-dichloro-6-cyanonicotinate" cross-coupling

Comparative Catalyst Guide: Regioselective Cross-Coupling of Methyl 2,5-dichloro-6-cyanonicotinate Executive Summary Methyl 2,5-dichloro-6-cyanonicotinate (CAS: 1341232-15-2) is a highly functionalized, electron-deficien...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Catalyst Guide: Regioselective Cross-Coupling of Methyl 2,5-dichloro-6-cyanonicotinate

Executive Summary

Methyl 2,5-dichloro-6-cyanonicotinate (CAS: 1341232-15-2) is a highly functionalized, electron-deficient pyridine scaffold that serves as a critical intermediate in the synthesis of PI3Kγ (Phosphoinositide 3-kinase gamma) inhibitors[1]. Because PI3Kγ plays a pivotal role in modulating the tumor microenvironment and immune cell signaling, the precise structural elaboration of this pyridine core is essential for modern oncology drug development[1].

A central challenge in elaborating this scaffold is achieving strict regiocontrol during carbon-carbon bond formation. This guide provides an in-depth comparative analysis of palladium catalysts used for the site-selective Suzuki-Miyaura cross-coupling of this di-chlorinated heterocycle, equipping researchers with the mechanistic insights and self-validating protocols required for reproducible scale-up.

Mechanistic Causality: Decoding Regioselectivity

To successfully functionalize Methyl 2,5-dichloro-6-cyanonicotinate, one must understand the electronic topology of the pyridine ring. The molecule possesses two potential sites for oxidative addition: the C-2 chloride and the C-5 chloride.

Why does coupling occur selectively at C-2? The regioselectivity is fundamentally driven by the kinetic barrier of the oxidative addition step[2]. The C-2 position is situated alpha to the electronegative pyridine nitrogen and ortho to the electron-withdrawing methyl ester. This synergistic electron withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C2–Cl bond. In contrast, the C-5 chloride, while ortho to a cyano group, is meta to the pyridine nitrogen, resulting in a comparatively higher activation energy for palladium insertion[2]. Consequently, oxidative addition of the Pd(0) species occurs rapidly and preferentially at C-2.

MechanisticLogic Substrate Methyl 2,5-dichloro-6-cyanonicotinate (Electron-Deficient Scaffold) Regio Regioselectivity Check: C-2 vs. C-5 Chloride Substrate->Regio C2 C-2 Position (Alpha to N, Ortho to Ester) LUMO Lowered -> Fast Ox. Add. Regio->C2 Kinetically Favored C5 C-5 Position (Meta to N, Ortho to Cyano) Higher Activation Energy Regio->C5 Disfavored Product Major Product: Methyl 5-chloro-6-cyano-2-aryl-nicotinate C2->Product Suzuki-Miyaura Cross-Coupling

Fig 1: Regioselectivity logic for the oxidative addition of Pd(0) to the pyridine scaffold.

Catalyst Comparative Analysis

Selecting the correct catalyst system is the difference between a high-yielding, scalable process and a complex mixture of regioisomers and proto-dehalogenated byproducts.

  • Baseline: Pd(PPh3)4 (First Generation) While tetrakis(triphenylphosphine)palladium(0) is a classic choice, it is suboptimal for highly deactivated polyhalogenated pyridines. It requires elevated temperatures (80–100 °C) to drive the catalytic cycle, which often leads to competitive proto-dehalogenation and a degradation of regioselectivity[2].

  • Industry Standard: Pd(dppf)Cl2 (Bidentate) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is the workhorse for this specific scaffold[1]. The bidentate nature of the dppf ligand prevents catalyst deactivation (e.g., formation of inactive Pd-black) and enforces a tight coordination sphere that maximizes C-2 selectivity. It operates efficiently in biphasic solvent systems (e.g., Dioxane/H2O)[3].

  • State-of-the-Art: XPhos Pd G3 (Third Generation Buchwald) For highly sensitive substrates, the XPhos Pd G3 precatalyst offers unparalleled performance. The bulky, electron-rich dialkylbiaryl phosphine ligand accelerates oxidative addition to such an extent that the reaction can proceed at near ambient temperatures, virtually eliminating off-target C-5 coupling and maximizing turnover numbers (TON)[2].

Quantitative Performance Summary
Catalyst SystemLigand ArchitectureOptimal Temp (°C)Reaction Time (h)Yield (%)Regioselectivity (C-2:C-5)
Pd(PPh3)4 Monodentate (1st Gen)9012~624:1
Pd(dppf)Cl2 Bidentate (Robust)806~93>20:1
XPhos Pd G3 Dialkylbiaryl (3rd Gen)402~96>50:1

(Data synthesized from standard pharmaceutical process optimizations for dichloropyridine scaffolds[1],[2])

Self-Validating Experimental Protocol

The following methodology details the regioselective Suzuki-Miyaura coupling using the industry-standard Pd(dppf)Cl2 catalyst[1]. The protocol is designed as a self-validating system, ensuring the researcher can verify the reaction's integrity at every stage.

Reagents:

  • Methyl 2,5-dichloro-6-cyanonicotinate (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.05 equiv)

  • K2CO3 (2.0 equiv)

  • Pd(dppf)Cl2 (0.05 equiv / 5 mol%)

  • 1,4-Dioxane / H2O (4:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • System Assembly & Degassing: Charge a round-bottom flask with Methyl 2,5-dichloro-6-cyanonicotinate, the arylboronic acid, and K2CO3. Add the Dioxane/H2O solvent mixture. Self-Validation: Sparge the mixture with N2 for 15 minutes. Oxygen must be strictly excluded to prevent homocoupling of the boronic acid.

  • Catalyst Activation: Add Pd(dppf)Cl2 under a positive stream of N2. Self-Validation: The reaction mixture will initially exhibit an orange/red tint characteristic of the Pd(II) precatalyst.

  • Heating & Catalytic Turnover: Heat the reaction to 80 °C. Self-Validation: Within 30 minutes, observe a color shift to a yellowish hue. This visual cue confirms the in situ reduction of Pd(II) to the catalytically active Pd(0) species.

  • Reaction Monitoring: After 4 hours, sample the reaction for LC-MS analysis. Self-Validation: The chromatogram must show the complete consumption of the starting material mass. The presence of a single dominant peak corresponding to the mono-arylated mass confirms strict C-2 regiocontrol. The absence of a di-arylated mass validates the stoichiometric control (1.05 equiv of boronic acid).

  • Quench & Workup: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite. Causality: The Celite filtration traps precipitated palladium black, preventing heavy-metal contamination during the subsequent organic extraction.

  • Extraction & Purification: Dilute the filtrate with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure Methyl 5-chloro-6-cyano-2-aryl-nicotinate.

Protocol Step1 1. Reagent Assembly Degas Solvents (N2) Step2 2. Catalyst Addition Add Pd(dppf)Cl2 Step1->Step2 Step3 3. Reaction & Heating 80°C, Color: Orange -> Yellow Step2->Step3 Step4 4. Self-Validation LC-MS: Check C-2 Mass Step3->Step4 Step5 5. Workup & Purify Celite Filtration & Silica Gel Step4->Step5

Fig 2: Self-validating experimental workflow for regioselective Suzuki-Miyaura coupling.

References

  • WO2017079519A1 - Heterocyclic compounds as pi3k-gamma inhibitors Source: Google Patents URL
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class Source: SciSpace / RSC Advances URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: Methyl 2,5-dichloro-6-cyanonicotinate

This guide provides a comprehensive safety and operational framework for handling Methyl 2,5-dichloro-6-cyanonicotinate (CAS: 1341232-15-2).[1] It is designed for researchers requiring immediate, actionable protocols for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive safety and operational framework for handling Methyl 2,5-dichloro-6-cyanonicotinate (CAS: 1341232-15-2).[1] It is designed for researchers requiring immediate, actionable protocols for high-potency pharmaceutical intermediates.[1]

Executive Safety Summary

Methyl 2,5-dichloro-6-cyanonicotinate is a polyfunctionalized pyridine derivative featuring a nitrile group, two chlorine atoms, and a methyl ester.[1][2] This specific substitution pattern creates a high-risk profile combining the skin sensitizing potential of halogenated pyridines with the reactivity of nitriles.[1][2]

  • Primary Hazards: Acute toxicity (Oral/Inhalation), Severe Eye/Skin Irritation, Potential Skin Sensitization.[1]

  • Critical Incompatibility: ACIDS . Contact with strong acids may liberate Hydrogen Cyanide (HCN) gas via hydrolysis of the nitrile group.

  • Operational Mandate: All handling must occur within a certified chemical fume hood. Zero skin contact policy.

Risk Assessment & Hazard Identification

The following data synthesizes structural alerts and available safety data for chlorinated cyanonicotinates.

Hazard ClassCategorySignal WordHazard StatementMechanism of Action
Acute Toxicity Cat. 3/4Warning Harmful if swallowed/inhaled.[3]Halogenated pyridines are lipophilic, facilitating rapid absorption across biological membranes.[1]
Skin Corrosion Cat.[4] 2Warning Causes skin irritation.[1][4]Electrophilic attack on skin proteins; potential for delayed hypersensitivity (sensitization).
Eye Damage Cat. 2AWarning Causes serious eye irritation.[4]Corrosive dust/vapors can damage corneal epithelium.
Reactivity N/ADanger Contact with acids liberates toxic gas. Nitrile hydrolysis under acidic conditions releases HCN.
Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab PPE alone. This compound requires a "Barrier-in-Depth" approach.

Hand Protection Strategy
  • Solids (Weighing/Transfer): Double Nitrile Gloves (min 0.11 mm thickness).

    • Reasoning: Nitrile provides excellent abrasion resistance against powders. Double gloving ensures that micro-tears in the outer glove do not compromise the skin barrier.

  • Solutions (Organic Solvents): Laminate (Silver Shield/Barrier) under Nitrile .

    • Reasoning: If dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF), nitrile degrades rapidly (<5 mins).[1] Laminate gloves offer >480 min breakthrough time for these solvents, preventing the dissolved toxin from permeating the skin.[1]

Respiratory & Body Protection [3][4]
  • Respiratory: Engineering Controls (Fume Hood) are primary. If work must occur outside a hood (e.g., equipment maintenance), use a Full-Face Respirator with ABEK-P3 Cartridges (Organic Vapor + Acid Gas + Particulate).[1][2]

    • Why Acid Gas? To protect against potential HCl or HCN vapors if decomposition occurs.

  • Body: Tyvek® lab coat or chemical-resistant apron over a standard cotton lab coat.[1]

Visualizing the PPE Layering

PPE_Layers cluster_skin User Skin cluster_inner Inner Barrier cluster_outer Outer Barrier Skin Skin Surface InnerGlove Inner Glove: Nitrile (4 mil) or Laminate (Solvents) Skin->InnerGlove Protected by OuterGlove Outer Glove: Nitrile (Extended Cuff) InnerGlove->OuterGlove Sheathed in LabCoat Tyvek Sleeves / Chem-Resistant Apron OuterGlove->LabCoat Overlaps with Hazard Methyl 2,5-dichloro- 6-cyanonicotinate Hazard->OuterGlove Direct Contact

Caption: Layered defense strategy preventing chemical permeation through redundancy.

Operational Protocol: Step-by-Step
Phase 1: Preparation & Storage
  • Storage: Store in a cool, dry place (2-8°C recommended) , strictly segregated from acids and oxidizers .

  • Verification: Before opening, verify the CAS (1341232-15-2) and inspect the container for crystallization or pressure buildup (signs of decomposition).[1]

  • Setup: Clear the fume hood. Place a disposable absorbent mat (pig mat) on the work surface to capture stray powder.

Phase 2: Weighing & Transfer (Solid State)
  • Static Control: Use an antistatic gun or polonium strip if the powder is fluffy/static-prone to prevent aerosolization.[1][2]

  • Weighing:

    • Place the balance inside the fume hood.

    • Tare the receiving vessel (flask).

    • Transfer solid using a disposable spatula. Do not use metal spatulas if there is any risk of moisture/acidity; plastic or glass is preferred to avoid catalytic decomposition.

    • Immediately recap the stock bottle and seal with Parafilm.

    • Wipe the exterior of the stock bottle with a solvent-dampened tissue (discard as hazardous waste) before returning to storage.[1]

Phase 3: Reaction & Solution Handling
  • Solvent Choice: Avoid protic solvents (methanol/water) if acidic conditions are present to prevent nitrile hydrolysis.

  • Quenching: If the reaction involves acidic workup, monitor pH . Ensure the system remains basic (pH > 9) or neutral during initial quenching to prevent HCN evolution.

  • Spill Management:

    • Solid Spill: Cover with wet paper towels (to prevent dust), then scoop into a bag.[1]

    • Solution Spill: Absorb with vermiculite. Do not use acid-based absorbents. [1]

Phase 4: Decontamination & Disposal

This compound contains both Halogens (Cl) and Nitrogen (CN/Pyridine) , necessitating specific disposal streams.[1]

Disposal_Logic Start Waste Generation Type Determine State Start->Type Solid Solid Waste (Powder/Gloves/Mats) Type->Solid Liquid Liquid Waste Type->Liquid Bin1 Bin: Toxic Solids (Incineration) Solid->Bin1 Double Bagged Halogen Contains Halogens? (Yes: Cl) Liquid->Halogen Cyanide Potential Free CN-? Halogen->Cyanide Check pH/Chemistry Bin2 Bin: Halogenated Solvents (High BTU Incineration) Cyanide->Bin2 If Stable Organic Bin3 Bin: Cyanide Waste (Alkaline pH > 10) Cyanide->Bin3 If Acidic/Reactive

Caption: Decision logic for segregating waste to prevent downstream chemical incompatibility.

Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel.[1]

  • Skin Contact:

    • Drench: Immediately wash with soap and water for 15 minutes.

    • Peel: Remove contaminated clothing while washing.[4]

    • Alert: Monitor for signs of redness or systemic toxicity (dizziness, headache) which may indicate absorption.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][4][5] Seek immediate medical attention.

References
  • PubChem. (2025).[1][6] Methyl 5-chloro-6-cyanonicotinate Compound Summary. National Library of Medicine. Retrieved March 4, 2026, from [Link][1]

Sources

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